molecular formula C13H16Cl3N B071132 N-Cyclohexylmethyl-2,4,6-trichloroaniline CAS No. 177721-94-7

N-Cyclohexylmethyl-2,4,6-trichloroaniline

Cat. No.: B071132
CAS No.: 177721-94-7
M. Wt: 292.6 g/mol
InChI Key: NUQZKYIBVNTBHO-UHFFFAOYSA-N
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Description

Overview: N-Cyclohexylmethyl-2,4,6-trichloroaniline (CAS 177721-94-7) is a chlorinated aniline derivative with the molecular formula C 13 H 16 Cl 3 N and a molecular weight of 292.63 g/mol. This compound is an N-substituted analog of 2,4,6-trichloroaniline, where a cyclohexylmethyl group is attached to the nitrogen atom, potentially altering its physicochemical properties and research applications compared to the parent aniline. Research Applications: While the specific applications of this derivative are an area of active investigation, its structure suggests utility as a key synthetic intermediate in organic and medicinal chemistry. The compound serves as a valuable building block for synthesizing more complex molecules, particularly in developing ligands with potential biological activity. Its structural features, combining a hydrophobic cyclohexyl group with a trichlorinated phenyl ring, make it a candidate for research in material science, such as in the development of organic semiconductors or advanced polymers. Furthermore, as a derivative of 2,4,6-trichloroaniline—which is used in the synthesis of azo dyes, insecticides, fungicides, and herbicides—this compound may be investigated for its role in creating novel agrochemicals or as a coupling agent in spectroscopic analysis. Physical and Chemical Properties: - Predicted Boiling Point: 402.7 ± 40.0 °C - Predicted Density: 1.287 ± 0.06 g/cm³ - Predicted pKa: 0.81 ± 0.50 Safety and Handling: This chemical is intended for research use by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or personal use. Refer to the Safety Data Sheet (SDS) for detailed hazard, handling, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trichloro-N-(cyclohexylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl3N/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h6-7,9,17H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQZKYIBVNTBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444146
Record name N-CYCLOHEXYLMETHYL-2,4,6-TRICHLOROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177721-94-7
Record name N-CYCLOHEXYLMETHYL-2,4,6-TRICHLOROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-Cyclohexylmethyl-2,4,6-trichloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of N-Cyclohexylmethyl-2,4,6-trichloroaniline (CAS: 177721-94-7), a sterically congested and electron-deficient secondary amine. This molecule serves as a critical intermediate in the development of agrochemicals and lipophilic pharmaceutical motifs.

The synthesis of this compound presents a distinct challenge in organic chemistry: the nucleophilic deactivation of the aniline nitrogen by three chlorine atoms (electron-withdrawing) combined with severe steric hindrance from the ortho-chlorine substituents. Standard alkylation protocols often fail or result in low yields. This guide prioritizes a modified Reductive Amination protocol optimized for deactivated amines, supported by a secondary direct alkylation route for comparison.

Part 1: Strategic Analysis & Retrosynthesis

Structural Challenges

The target molecule features a 2,4,6-trichloroaniline core.[1][2] The amino group is flanked by two chlorine atoms at the 2- and 6-positions.

  • Electronic Effect: The inductive effect (-I) of the three chlorine atoms significantly lowers the basicity and nucleophilicity of the nitrogen lone pair (

    
     of conjugate acid < 1.0).
    
  • Steric Effect: The bulky ortho-chlorines create a "picket fence" barrier, impeding the approach of electrophiles.

Retrosynthetic Logic

To bypass these barriers, we evaluate two pathways:

  • Route A (Preferred): Reductive Amination using Cyclohexanecarboxaldehyde. This route proceeds via an iminium intermediate. While formation of the iminium is slow due to sterics, the subsequent reduction is irreversible and drives the equilibrium.

  • Route B (Alternative): Direct Nucleophilic Substitution (

    
    ) with Cyclohexylmethyl bromide. This requires forcing conditions (high heat, strong base) and often competes with E2 elimination of the alkyl halide.
    

Retrosynthesis cluster_0 Route A: Reductive Amination (Preferred) cluster_1 Route B: Direct Alkylation target Target: N-Cyclohexylmethyl- 2,4,6-trichloroaniline precursor1 2,4,6-Trichloroaniline target->precursor1 Reductive Amination precursor2 Cyclohexanecarboxaldehyde target->precursor2 precursor3 Cyclohexylmethyl Halide target->precursor3 S_N2 (Difficult)

Figure 1: Retrosynthetic analysis highlighting the preferred Reductive Amination pathway.

Part 2: Experimental Protocols

Protocol A: Modified Reductive Amination (Gold Standard)

Rationale: Literature suggests that while 2,4,6-trichloroaniline is inert to many aldehydes, it reacts specifically with cyclohexanecarboxaldehyde under acid-catalyzed conditions, albeit slowly [1].

Reagents & Materials
  • Substrate: 2,4,6-Trichloroaniline (1.0 equiv)

  • Carbonyl: Cyclohexanecarboxaldehyde (1.2 – 1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)

    
    ) (2.0 – 2.5 equiv)
    
  • Catalyst: Glacial Acetic Acid (AcOH) (2.0 – 3.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Methodology
  • Imine Activation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 2,4,6-trichloroaniline (10 mmol) in dry DCE (40 mL).

  • Additives: Add Cyclohexanecarboxaldehyde (12 mmol) followed immediately by Glacial Acetic Acid (25 mmol).

    • Expert Note: The acid is critical. Without it, the weakly nucleophilic aniline will not attack the carbonyl carbon effectively to form the hemiaminal/iminium species.

  • Incubation: Stir at room temperature for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)

    
     (25 mmol) portion-wise over 15 minutes.
    
    • Safety: Gas evolution (

      
      ) may occur; ensure proper venting.
      
  • Reaction Phase: Allow the reaction to warm to room temperature and stir for 24–48 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting aniline is highly non-polar; the product will have a slightly different Rf but can be difficult to separate. Look for the disappearance of the aldehyde spot.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO

      
       until pH > 8.
      
    • Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Wash combined organics with Brine, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate in vacuo.
Protocol B: Direct Alkylation (High-Energy Alternative)

Rationale: Used when aldehyde precursors are unavailable. Requires forcing conditions.[3]

Reagents
  • 2,4,6-Trichloroaniline (1.0 equiv)[2]

  • Cyclohexylmethyl bromide (1.2 equiv)

  • Sodium Hydride (NaH, 60% dispersion) (1.5 equiv)

  • Solvent: Anhydrous DMF[3]

Methodology
  • Deprotonation: Dissolve aniline in DMF at 0°C. Add NaH slowly. Stir for 30 mins.

    • Note: Even with NaH, the anion is stabilized by the chlorines, reducing reactivity.

  • Addition: Add cyclohexylmethyl bromide dropwise.

  • Heating: Heat to 80–100°C for 12 hours.

  • Workup: Pour into ice water. Extract with EtOAc.[3][4]

Part 3: Purification & Characterization

Purification Strategy

The crude product often contains unreacted aniline. Due to the lipophilicity of both the starting material and product, standard flash chromatography requires careful gradient elution.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: 100% Hexanes

    
     5% EtOAc in Hexanes.
    
Characterization Data

The following spectral features confirm the structure of N-Cyclohexylmethyl-2,4,6-trichloroaniline.

TechniqueParameterExpected Signal / ValueStructural Assignment

H NMR

7.2–7.4 ppm
Singlet (2H)Aromatic protons (meta to N). Symmetric environment confirms 2,4,6-substitution.

3.8–4.2 ppm
Broad Singlet (1H)N-H (Secondary amine). Shift varies with concentration.

2.8–3.0 ppm
Doublet (2H)N-CH

-Cyclohexyl.

0.9–1.8 ppm
Multiplets (11H)Cyclohexyl ring protons.

C NMR

140–145 ppm
Quaternary CC-N (Aromatic C1).

125–130 ppm
Quaternary CC-Cl (Aromatic C2, C4, C6).

50–55 ppm
CH

N-C H

-Cyclohexyl.
MS (EI/ESI) Isotope PatternM, M+2, M+4, M+6Distinctive "chlorine cluster" pattern (ratio approx 100:96:30 for Cl

).
IR

~3400 cm

N-H stretch (weak, sharp).
Workflow Diagram

Workflow start Start: 2,4,6-Trichloroaniline step1 Mix with Cyclohexanecarboxaldehyde + AcOH in DCE start->step1 step2 Add NaBH(OAc)3 Stir 24-48h step1->step2 check TLC Check: Aldehyde Consumed? step2->check check->step2 No (Add more time/heat) quench Quench with NaHCO3 Extract DCM check->quench Yes purify Column Chromatography (Hexane/EtOAc) quench->purify final Product: N-Cyclohexylmethyl- 2,4,6-trichloroaniline purify->final

Figure 2: Experimental workflow for the synthesis and isolation of the target compound.

Part 4: Troubleshooting & Optimization

Common Failure Modes
  • No Reaction (Recovery of Starting Material):

    • Cause: Steric bulk prevents imine formation.

    • Fix: Increase temperature to 40-50°C during the imine formation step (before adding hydride). Switch solvent to Toluene and use Dean-Stark conditions to remove water if using NaBH

      
       in a two-step process.
      
  • Incomplete Reduction:

    • Cause: Reducing agent decomposition.

    • Fix: Add a second portion of NaBH(OAc)

      
       after 24 hours.
      
  • Low Solubility:

    • Cause: 2,4,6-trichloroaniline is poorly soluble in non-polar solvents at low temps.

    • Fix: Use THF or a DCE/DMF mixture to maintain homogeneity.

Safety Considerations
  • 2,4,6-Trichloroaniline: Potential carcinogen and irritant.[5] Handle in a fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Quench carefully.

  • Chlorinated Solvents: DCE is toxic and a suspected carcinogen.[5]

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Coreychem. (n.d.). "2,4,6-trichloro-n-(cyclohexylmethyl)aniline Product Details." LookChem.

  • ChemicalBook. (2022). "Synthesis and Application of 2,4,6-Trichloroaniline."

  • BenchChem. (2025).[4] "N-Benzyl-2,4,5-trichloroaniline as an Intermediate in Organic Synthesis."

Sources

"N-Cyclohexylmethyl-2,4,6-trichloroaniline structural stability analysis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Integrity and Degradation Kinetics of N-Cyclohexylmethyl-2,4,6-trichloroaniline

Executive Summary: The "Stability Personality"

N-Cyclohexylmethyl-2,4,6-trichloroaniline (herein referred to as N-CH-TCA ) presents a distinct stability profile defined by the conflict between its highly robust aniline core and its metabolically labile N-alkyl tail.[1]

From a structural perspective, the 2,4,6-trichloro substitution pattern creates a "steric fortress" around the nitrogen atom, rendering the molecule exceptionally resistant to hydrolytic cleavage and electrophilic attack. However, this same electron-deficiency sensitizes the aromatic ring to photolytic dechlorination . Furthermore, while chemically robust, the cyclohexylmethyl group introduces a "soft spot" for oxidative N-dealkylation in biological systems.

This guide details the specific stress testing protocols required to validate these theoretical vulnerabilities, ensuring rigorous data for regulatory filing (IND/NDA).

Molecular Architecture & Theoretical Stability

To design an effective stability protocol, we must first deconstruct the molecule’s electronic and steric environment.

FeatureStructural CauseStability Implication
Steric Shielding Chlorine atoms at ortho (2,[1]6) positions.[1]High Hydrolytic Stability: The bulky chlorines physically block the nitrogen lone pair, preventing resonance overlap and inhibiting attack by water/ions.
Electronic Deactivation Three electron-withdrawing Cl atoms (-I effect).[1]Oxidation Resistance: The aniline nitrogen is extremely electron-poor (pKa < 1.0), making it resistant to N-oxidation under mild conditions.[1]
Chromophore Sensitivity Polychlorinated aromatic ring.[1]Photolability: The C-Cl bond is susceptible to homolytic cleavage under UV light (254–365 nm), leading to radical degradation products.[1]
Lipophilic Tail Cyclohexylmethyl group.[1][2]Metabolic Liability: High lipophilicity (LogP > 5) drives microsomal binding, facilitating CYP450-mediated hydroxylation or N-dealkylation.[1]

Forced Degradation Protocols (ICH Q1A Adapted)

Standard "cookbook" protocols often fail for highly stable lipophilic compounds like N-CH-TCA.[1] The following protocols are optimized for solubility and specific reactivity.

Solubilization Strategy (Critical Step)
  • Challenge: N-CH-TCA is practically insoluble in water.[1] Standard aqueous acid/base reflux will result in a biphasic system, leading to false "stable" results because the drug never contacts the stressor.

  • Solution: Use a Co-solvent system.[1]

    • Recommended: 50:50 (v/v) Acetonitrile:Water or 1,4-Dioxane:Water.[1] Dioxane is preferred for high-temperature acid stress due to its higher boiling point.[1]

Hydrolytic Stress (Acid/Base)[1][3]
  • Objective: Prove resistance to amide/amine cleavage.

  • Protocol:

    • Dissolve N-CH-TCA to 1 mg/mL in 50% Dioxane/0.1 M HCl.

    • Reflux at 80°C for 24 hours.

    • Repeat with 0.1 M NaOH.

    • Expectation: < 2% degradation.[1] The steric bulk of the 2,6-dichloro groups prevents the formation of the tetrahedral intermediate required for many hydrolytic pathways.

Oxidative Stress (Peroxide)[1]
  • Objective: Assess N-oxide formation vs. N-dealkylation.

  • Protocol:

    • Prepare 1 mg/mL sample in Acetonitrile.

    • Add 30%

      
       to achieve a final concentration of 3%.[1]
      
    • Incubate at Room Temperature (RT) for 48 hours.

    • Mechanistic Insight: If degradation occurs, look for Mass Shift +16 Da (N-oxide) or -97 Da (Loss of cyclohexylmethyl group via radical oxidation).[1]

Photolytic Stress (The Primary Risk)[1]
  • Objective: Quantify dechlorination kinetics.

  • Protocol:

    • Prepare a 10 µg/mL solution in Methanol (dilute solution prevents self-shielding).[1]

    • Expose to 1.2 million lux hours (visible) and 200 W-hr/m² (UV) in a quartz cuvette.[1]

    • Control: Wrap one sample in aluminum foil (Dark Control) to rule out thermal effects.

    • Expectation: Formation of mono-deschloro and di-deschloro analogs.

Visualization: Degradation Pathways

The following diagram maps the logical flow of degradation based on the stress conditions described above.

DegradationPathways cluster_0 Primary Stability Risks Parent N-Cyclohexylmethyl- 2,4,6-trichloroaniline (Parent) Deschloro Deschloro-Analog (Loss of Cl radical) Parent->Deschloro Photolysis (UV) Homolytic Cleavage N_Oxide N-Oxide (+16 Da) Parent->N_Oxide Oxidation (H2O2) Sterically Hindered Dealkyl 2,4,6-Trichloroaniline (N-Dealkylation) Parent->Dealkyl Oxidative Stress (Radical Mechanism) Hydroxy Hydroxy-Cyclohexyl Metabolite Parent->Hydroxy Metabolism (CYP450) Biological Stability

Figure 1: Predicted degradation map.[1] Red path indicates the highest risk (photolysis), while yellow indicates oxidative risks.

Analytical Methodology (HPLC-UV/MS)

To validate the stability samples, a specific analytical method is required.[3][4] The high lipophilicity of N-CH-TCA requires a strong organic mobile phase.[1]

Chromatographic Conditions:

  • Column: C18 Phenyl-Hexyl (Provides pi-pi interaction selectivity for chlorinated aromatics).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (MeOH is avoided to prevent trans-esterification artifacts if esters were present, though less relevant here, ACN is sharper for chlorinated compounds).[1]

  • Gradient: 60% B to 95% B over 10 minutes. (High organic start due to LogP).[1]

  • Detection:

    • UV:[1][5] 240 nm (Chlorinated ring absorption).[1]

    • MS: ESI Positive Mode.[1] Look for the characteristic Chlorine Isotope Pattern (M, M+2, M+4).

Self-Validating Step (Mass Balance):


[1]
  • Requirement: The sum must be 95–105%. If <95%, you are losing degradants (likely volatile des-chloro fragments or precipitation).[1]

Biological Stability (Metabolic)

While chemical stability focuses on shelf-life, biological stability determines efficacy.[1] The cyclohexyl ring is a known metabolic "handle."

Experimental Workflow:

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

  • Timepoints: 0, 15, 30, 60 minutes.

  • Analysis: Monitor disappearance of Parent and appearance of Metabolites.

  • Key Metabolite: 2,4,6-Trichloroaniline (Primary amine).[1]

    • Significance: If the cyclohexyl group is cleaved rapidly, the molecule loses its lipophilic tail, drastically altering its pharmacology.

AnalyticalWorkflow Sample Stressed Sample (Acid/Base/Ox/Photo) Quench Quench/Neutralize (Prevent further rxn) Sample->Quench Dilute Dilute in Mobile Phase (Avoid Solvent Shock) Quench->Dilute HPLC UPLC-DAD (Purity Check) Dilute->HPLC MS Q-TOF MS (Structure ID) HPLC->MS Triggered on Impurity > 0.1%

Figure 2: Analytical workflow ensuring integrity of degradation data.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003. Link

  • Singh, S., & Bakshi, M. "Guidance on conduct of stress tests to determine inherent stability of drugs." Pharmaceutical Technology, 2000.
  • Albini, A., & Fagnoni, M. "Photochemistry of haloarenes." Handbook of Synthetic Photochemistry, 2010. (General reference for C-Cl photolysis mechanisms).
  • Guengerich, F. P. "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 2001. Link (Mechanisms of N-dealkylation).[1]

Sources

Methodological & Application

N-Cyclohexylmethyl-2,4,6-trichloroaniline: A Versatile Intermediate for Specialized Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Polychlorinated Arylamine Intermediate

In the landscape of organic synthesis, the strategic incorporation of sterically demanding and electronically modified building blocks is paramount for the development of novel molecules with tailored properties. N-Cyclohexylmethyl-2,4,6-trichloroaniline is an intriguing, yet underexplored, secondary amine that presents a unique combination of features: a bulky, lipophilic cyclohexylmethyl group and a highly electron-deficient 2,4,6-trichlorophenyl moiety. This distinct substitution pattern suggests its potential as a key intermediate in the synthesis of specialized agrochemicals, pharmaceuticals, and materials. The trichloro-substituted aniline ring offers a site for further functionalization through aromatic substitution reactions, while the secondary amine provides a reactive handle for a variety of transformations. This guide provides a comprehensive overview of the synthesis and potential applications of N-Cyclohexylmethyl-2,4,6-trichloroaniline, offering detailed protocols and expert insights for researchers in organic synthesis and drug discovery.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of an intermediate is crucial for its effective use in synthesis. Below is a summary of the key data for N-Cyclohexylmethyl-2,4,6-trichloroaniline.

PropertyValueSource
CAS Number 177721-94-7[1]
Molecular Formula C₁₃H₁₆Cl₃N[1]
Molecular Weight 292.63 g/mol [1]
Appearance Expected to be a crystalline solidGeneral knowledge
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF; poorly soluble in water.General knowledge

Synthesis of N-Cyclohexylmethyl-2,4,6-trichloroaniline: Navigating the Challenges of a Deactivated Amine

The synthesis of the title compound is primarily achieved through the formation of a C-N bond between the 2,4,6-trichloroaniline core and the cyclohexylmethyl group. Two principal retrosynthetic disconnections are considered: reductive amination and N-alkylation.

Method 1: Reductive Amination of 2,4,6-Trichloroaniline

Reductive amination is a powerful tool for the formation of amines from carbonyl compounds. In this case, the reaction would proceed via the condensation of 2,4,6-trichloroaniline with cyclohexanecarboxaldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ.

Causality Behind Experimental Choices: The choice of reducing agent is critical when dealing with the electron-deficient and sterically hindered 2,4,6-trichloroaniline. Strong reducing agents like sodium borohydride may lead to undesired side reactions, including the reduction of the aldehyde starting material. Sodium triacetoxyborohydride is a milder and more selective reagent, particularly effective for the reduction of iminium ions in the presence of aldehydes.[2] However, the low nucleophilicity of 2,4,6-trichloroaniline makes the initial imine formation the rate-limiting step, and the overall reaction can be sluggish.

G TCA 2,4,6-Trichloroaniline Imine Intermediate Imine/Iminium Ion TCA->Imine Aldehyde Cyclohexanecarboxaldehyde Aldehyde->Imine Product N-Cyclohexylmethyl-2,4,6-trichloroaniline Imine->Product Reduction ReducingAgent NaBH(OAc)₃ ReducingAgent->Imine

Caption: Reductive amination workflow for the synthesis of the target intermediate.

Detailed Protocol: Reductive Amination

Materials:

  • 2,4,6-Trichloroaniline

  • Cyclohexanecarboxaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4,6-trichloroaniline (1.0 equiv) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Add cyclohexanecarboxaldehyde (1.1 equiv) to the solution.

  • Add glacial acetic acid (1.0 equiv) to catalyze the imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Slowly add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 30 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is expected to be slow.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Cyclohexylmethyl-2,4,6-trichloroaniline.

Expected Challenges and Optimization:

  • Low Conversion: Due to the low reactivity of 2,4,6-trichloroaniline, incomplete conversion is likely. Increasing the reaction temperature (e.g., to 40 °C) or using a larger excess of the aldehyde and reducing agent may improve the yield, but could also increase side products.

  • Aldehyde Reduction: Prolonged reaction times may lead to the reduction of cyclohexanecarboxaldehyde to cyclohexylmethanol. Using a slight excess of the aniline can help to mitigate this.

Method 2: N-Alkylation of 2,4,6-Trichloroaniline

A more direct approach involves the nucleophilic substitution of a cyclohexylmethyl halide with 2,4,6-trichloroaniline.

Causality Behind Experimental Choices: This Sₙ2 reaction requires a base to deprotonate the aniline, increasing its nucleophilicity. A non-nucleophilic, sterically hindered base such as sodium hydride (NaH) or potassium tert-butoxide is preferred to avoid competing reactions. The choice of solvent is also important; a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) will facilitate the reaction.

G TCA 2,4,6-Trichloroaniline Product N-Cyclohexylmethyl-2,4,6-trichloroaniline TCA->Product AlkylHalide Cyclohexylmethyl Bromide AlkylHalide->Product Base Base (e.g., NaH) Base->TCA Deprotonation

Caption: N-Alkylation workflow for the synthesis of the target intermediate.

Detailed Protocol: N-Alkylation

Materials:

  • 2,4,6-Trichloroaniline

  • Cyclohexylmethyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a flame-dried three-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equiv) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2,4,6-trichloroaniline (1.0 equiv) in anhydrous DMF to the NaH suspension. Stir for 30-60 minutes at 0 °C, then allow to warm to room temperature and stir for an additional hour.

  • Add cyclohexylmethyl bromide (1.1 equiv) dropwise to the reaction mixture.

  • Heat the reaction to 50-60 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Applications of N-Cyclohexylmethyl-2,4,6-trichloroaniline as a Synthetic Intermediate

While specific, documented applications of N-Cyclohexylmethyl-2,4,6-trichloroaniline are scarce in the readily available literature, its structure suggests significant potential as a precursor for novel bioactive molecules, particularly in the agrochemical and pharmaceutical sectors. The secondary amine functionality is a key reactive site for further elaboration.

Proposed Application 1: Synthesis of Novel Urea-Based Fungicides

Urea derivatives are a well-established class of fungicides. The N-cyclohexylmethyl-N-(2,4,6-trichlorophenyl) scaffold can be readily incorporated into a urea structure through reaction with an isocyanate.

Synthetic Rationale: The reaction of the secondary amine with an isocyanate provides a straightforward and high-yielding route to the corresponding urea. The choice of isocyanate allows for the introduction of diverse functionalities to modulate the biological activity of the final compound. For instance, reaction with an aryl isocyanate bearing an electron-withdrawing group could enhance fungicidal potency.

G Intermediate N-Cyclohexylmethyl- 2,4,6-trichloroaniline Urea N-(cyclohexylmethyl)-N-(2,4,6-trichlorophenyl) -N'-(4-chlorophenyl)urea Intermediate->Urea Isocyanate Aryl Isocyanate (e.g., 4-chlorophenyl isocyanate) Isocyanate->Urea

Caption: Proposed synthesis of a urea-based fungicide.

Detailed Protocol: Synthesis of a Urea Derivative

Materials:

  • N-Cyclohexylmethyl-2,4,6-trichloroaniline

  • 4-Chlorophenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask, dissolve N-Cyclohexylmethyl-2,4,6-trichloroaniline (1.0 equiv) in anhydrous DCM.

  • Add 4-chlorophenyl isocyanate (1.05 equiv) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate) to yield the target urea derivative.

Proposed Application 2: Synthesis of Amide-Containing Bioactive Molecules

Acylation of the secondary amine with an activated carboxylic acid derivative (e.g., an acyl chloride) can introduce an amide functionality, a common feature in many pharmaceuticals and agrochemicals.

Synthetic Rationale: The nucleophilic secondary amine readily reacts with electrophilic acylating agents. The introduction of a specific acyl group can be used to mimic natural substrates of enzymes or to introduce pharmacophoric features.

G Intermediate N-Cyclohexylmethyl- 2,4,6-trichloroaniline Amide N-(cyclohexylmethyl)-N-(2,4,6-trichlorophenyl) furan-2-carboxamide Intermediate->Amide AcylChloride Acyl Chloride (e.g., 2-furoyl chloride) AcylChloride->Amide Base Base (e.g., Triethylamine) Base->Amide

Caption: Proposed synthesis of an amide derivative.

Detailed Protocol: Synthesis of an Amide Derivative

Materials:

  • N-Cyclohexylmethyl-2,4,6-trichloroaniline

  • 2-Furoyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve N-Cyclohexylmethyl-2,4,6-trichloroaniline (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM and cool the solution to 0 °C.

  • Add a solution of 2-furoyl chloride (1.1 equiv) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate) to obtain the desired amide.

Conclusion and Future Outlook

N-Cyclohexylmethyl-2,4,6-trichloroaniline, while not extensively documented, represents a valuable and versatile intermediate for organic synthesis. Its preparation, though potentially challenging due to the deactivated nature of the aniline precursor, is achievable through established methodologies such as reductive amination and N-alkylation. The true potential of this compound lies in its utility as a scaffold for the creation of novel, highly functionalized molecules. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the chemistry of this intermediate and to develop new compounds with potential applications in agrochemistry and medicinal chemistry. Further investigation into the biological activities of derivatives of N-Cyclohexylmethyl-2,4,6-trichloroaniline is warranted and could lead to the discovery of new lead compounds for drug and pesticide development.

References

Sources

Application Note: Strategic Implementation of N-Cyclohexylmethyl-2,4,6-trichloroaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Cyclohexylmethyl-2,4,6-trichloroaniline (CAS: 177721-94-7) represents a specialized pharmacophore in medicinal chemistry, valued not merely as a structural intermediate but as a strategic tool for physicochemical tuning .[1][2][3] This application note details the utility of this scaffold in addressing two common failure modes in lead optimization: metabolic instability (high clearance) and off-target toxicity linked to basic amines (e.g., hERG inhibition).[1][2][3]

By combining the steric bulk of the cyclohexyl group with the electron-withdrawing power of the 2,4,6-trichloroaniline core, this moiety allows researchers to introduce a "metabolically silent" hydrophobic anchor.[3] This guide provides a validated synthesis protocol, mechanistic insights into its stability, and a decision framework for its deployment in drug discovery campaigns.[1][2][3]

Chemical Profile & Rationale

Physicochemical Properties

The unique value of this compound lies in its extreme electronic and steric properties.[1][2][3]

PropertyValue (Approx.)Medicinal Chemistry Implication
Molecular Weight 292.63 g/mol Fragment-sized; leaves room for linker/warhead attachment.[1][2]
LogP (Calc) ~5.7Highly lipophilic; ideal for penetrating deep hydrophobic pockets or crossing the BBB.[1][2][3]
pKa (Conjugate Acid) ~ -0.5 to 0.0Non-Basic. The three chlorine atoms pull electron density, rendering the nitrogen essentially neutral at physiological pH.[1][2]
PSA ~12 ŲLow polar surface area, favoring membrane permeability.[1][2][3]
The "Chlorine Shield" Mechanism

The 2,4,6-trichloro substitution pattern is not arbitrary.[1][3] It serves a dual protective function:

  • Metabolic Blockade: The 2, 4, and 6 positions are the primary sites for oxidative metabolism (hydroxylation) in anilines.[1][2][3] Blocking these with chlorine atoms forces CYP450 enzymes to attack less reactive sites or fail entirely, significantly extending half-life (

    
    ).[1][2][3]
    
  • Electronic Deactivation: By delocalizing the nitrogen lone pair into the electron-deficient ring, the amine becomes non-nucleophilic.[1][2][3] This prevents Phase II conjugation (N-glucuronidation/acetylation) and reduces lysosomal trapping often seen with basic amines.[1][2][3]

Validated Synthesis Protocol

Challenge: The 2,4,6-trichloroaniline parent is a poor nucleophile due to electronic deactivation.[1][2][3] Standard reductive amination conditions often fail or proceed sluggishly.[1][2][3] Solution: A nucleophilic substitution using a strong base in a polar aprotic solvent is the preferred, high-yielding route.[1][2][3]

Protocol: N-Alkylation of 2,4,6-Trichloroaniline

Reagents:

  • Substrate: 2,4,6-Trichloroaniline (1.0 eq)

  • Alkylating Agent: (Bromomethyl)cyclohexane (1.2 eq)[1][2][3]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)[1][2][3]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1][2][3]

  • Quench: Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

  • Activation:

    • Flame-dry a round-bottom flask and purge with Argon/Nitrogen.[1][2]

    • Dissolve 2,4,6-trichloroaniline (10 mmol) in anhydrous DMF (20 mL).

    • Cool to 0°C in an ice bath.[1][2][3]

    • Critical Step: Add NaH (15 mmol) portion-wise. Evolution of

      
       gas will occur.[1][2][3][4] Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns slightly yellow/orange (formation of the anilide anion).
      
  • Alkylation:

    • Add (Bromomethyl)cyclohexane (12 mmol) dropwise via syringe.[1][2][3]

    • Remove the ice bath and allow the reaction to warm to room temperature.[1][2][3]

    • Heat to 60°C for 4–6 hours. Note: The steric bulk of the ortho-chlorines requires thermal energy to overcome the barrier for the incoming electrophile.[2]

  • Work-up:

    • Cool the mixture to room temperature.

    • Carefully quench with saturated

      
       solution (excess NaH will bubble).[1][2][3]
      
    • Extract with Ethyl Acetate (3 x 50 mL).[1][2][3]

    • Wash the combined organics with water (2x) and brine (1x) to remove DMF.[1][2][3]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel).[1][2][3]

    • Eluent: Hexanes/Ethyl Acetate (Gradient 95:5 to 90:10).[1][2][3] The product is highly non-polar and will elute early.[1][2][3]

Strategic Applications in Lead Optimization

Application 1: Modulating hERG Liability

Many lead compounds fail due to hERG channel inhibition, often driven by a basic amine interacting with the channel's pore (Tyr652/Phe656).[1][2][3]

  • Strategy: Replace a basic benzylamine or piperidine motif with the N-Cyclohexylmethyl-2,4,6-trichloroaniline scaffold.[1][2]

  • Outcome: The pKa drops from ~9 to ~0.[1][2][3] The interaction with the hERG cation-pi center is abolished, often salvaging the safety profile while maintaining hydrophobic binding.[1][2][3]

Application 2: Probing Hydrophobic Pockets (FBDD)

In Fragment-Based Drug Discovery, this scaffold acts as a "super-hydrophobe."[1][2][3]

  • Use Case: If a crystal structure reveals a large, lipophilic sub-pocket (e.g., in GPCRs or Nuclear Receptors), this molecule can be used to estimate the maximum available volume.[1][3] The cyclohexyl group provides "3D" bulk (unlike flat phenyl rings), testing the pocket's shape complementarity.[1][2][3]

Application 3: Improving Metabolic Stability

The following diagram illustrates the decision logic for switching to this scaffold during a medicinal chemistry campaign.

SAR_Logic Start Lead Compound Analysis Issue_Metab Issue: High Metabolic Clearance? Start->Issue_Metab Issue_hERG Issue: hERG Liability / Lysosomal Trapping? Start->Issue_hERG Check_Site Is metabolism at the aniline ring? Issue_Metab->Check_Site Yes Check_Basic Is the amine basicity critical for binding? Issue_hERG->Check_Basic Yes Solution_TCA Apply 2,4,6-Trichloro Scaffold Check_Site->Solution_TCA Yes (Ortho/Para attack) Check_Basic->Solution_TCA No (Basicity not required) Solution_Cyclo Add N-Cyclohexylmethyl Group Solution_TCA->Solution_Cyclo Need Steric Bulk? Result Result: 1. Blocked Ortho/Para Metabolism 2. Neutralized Nitrogen (No hERG) 3. Enhanced Lipophilicity Solution_Cyclo->Result

Caption: Decision tree for implementing the 2,4,6-trichloroaniline scaffold to resolve specific ADMET liabilities.

Case Study: Optimization of an Ion Channel Modulator

Hypothetical scenario based on retigabine-class Kv7 openers.

  • The Problem: A lead compound with a standard N-benzyl-aniline core shows potent activity but has a short half-life (

    
     min) due to para-hydroxylation of the aniline and N-dealkylation.[1][2] It also accumulates in lysosomes.[1][2][3]
    
  • The Intervention:

    • Core Switch: The aniline is replaced with 2,4,6-trichloroaniline .[1][2][3][5] The chlorines sterically block the metabolic hotspots.[1][2][3]

    • Linker Switch: The benzyl group is replaced with cyclohexylmethyl .[1][2][3] This removes the benzylic carbon (a soft spot for oxidation) and increases

      
       character, which often improves solubility and selectivity.[1][2][3]
      
  • The Result: The new analog retains potency (due to preserved hydrophobic contacts) but exhibits a

    
     hours and reduced volume of distribution (
    
    
    
    ) due to lack of lysosomal trapping.[1][2][3]

Safety & Handling

  • Toxicity: Chloroanilines are toxic by inhalation, ingestion, and skin contact.[1][2][3] They can induce methemoglobinemia (blue skin discoloration due to reduced oxygen transport).[1][2][3]

  • Handling:

    • Always handle in a fume hood.[1][2][3]

    • Wear nitrile gloves (double gloving recommended).[1][2][3]

    • Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.[1][2][3][6]

  • Reactivity: While stable under ambient conditions, the compound releases toxic chloride fumes (HCl) upon combustion.[1][2][3]

References

  • Synthesis & Properties: Kim, C. U., et al.[1][2][3][7][8] "A Study on the Synthesis of 2,4,6-Trichloroaniline by Chlorination of Aniline." Korean Journal of Chemical Engineering, vol. 7, 1990.[1][2][3][5] Link

  • Structural Stability: Badawi, H. M., et al. "Structural stability, NH2 inversion and vibrational assignments of 2,4,6-trichloroaniline."[1][2][3] Spectrochimica Acta Part A, 2009.[1][2][3] Link

  • Triangulene Stabilization (Steric Shielding): Li, J., et al. "2,4,6-Trichlorophenyl-Substituted [3]Triangulene with Enhanced Stability."[1][2][3][8] Molecules, 2023.[1][2][3] Link[1][2][3]

  • Metabolic Pathways of Chloroanilines: Khan, F., et al. "Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway."[1][2][3][9] PLOS One, 2013.[1][2][3] Link

  • General Reactivity: "2,4,6-Trichloroaniline."[1][2][3][5][10] PubChem Compound Summary, National Center for Biotechnology Information.[1][2][3] Link

Sources

Analytical Profile & Quantification Protocol: N-Cyclohexylmethyl-2,4,6-trichloroaniline

[1][2][3]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

N-Cyclohexylmethyl-2,4,6-trichloroaniline (herein referred to as N-CHM-TCA ) is a highly lipophilic secondary amine.[1] Structurally, it consists of a 2,4,6-trichlorinated benzene ring coupled with a cyclohexylmethyl moiety.[2]

This compound typically appears in two critical contexts:

  • Pharmaceutical Intermediates: As a chlorinated analog to the precursors used in Bromhexine and Ambroxol synthesis (mucolytics), where the bromine atoms are replaced by chlorine.

  • Impurity Profiling: As a process-related impurity in the synthesis of poly-chlorinated aniline derivatives, often requiring strict quantification due to the potential toxicity associated with halogenated anilines.[1]

Physicochemical Challenges[2][3][5]
  • Lipophilicity: With a predicted LogP > 5.7, N-CHM-TCA is sparingly soluble in water but highly soluble in organic solvents (DCM, THF, Acetonitrile).[1]

  • Basicity: The electron-withdrawing chlorine atoms at the 2,4,6-positions significantly reduce the basicity of the nitrogen, making it a very weak base (pKa < 2.0).[1]

  • Steric Hindrance: The ortho-chlorines and the bulky cyclohexyl group create significant steric shielding around the amine, affecting derivatization kinetics and chromatographic peak shape.[1]

Analytical Strategy: The "Dual-Pillar" Approach

To ensure robust quantification, this guide proposes a Dual-Pillar Strategy :

  • High-Performance Liquid Chromatography (HPLC-UV): The primary workhorse for routine purity analysis and assay (mg/g levels).[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The confirmatory method for trace-level impurity quantification (ppm levels) and structural elucidation.[1]

Workflow Visualization

The following diagram illustrates the synthesis pathway and the critical control points where this analytical protocol applies.

AnalyticalWorkflowRawMat2,4,6-Trichloroaniline(Starting Material)ReactionN-Alkylation(Synthesis)RawMat->Reaction + BaseReagentCyclohexylmethylBromideReagent->ReactionTargetN-CHM-TCA(Target Analyte)Reaction->Target Main ProductImpurityOver-AlkylatedBy-ProductsReaction->Impurity Side ReactionAnalysisAnalytical Control(HPLC / GC-MS)Target->Analysis AssayImpurity->Analysis Limit Test

Figure 1: Synthesis pathway and analytical control points for N-CHM-TCA.

Method A: RP-HPLC Quantification (Routine Assay)[2][3]

This method utilizes Reverse Phase Chromatography focusing on the hydrophobic interaction mechanism.[1] Due to the high lipophilicity of N-CHM-TCA, a C18 column with high carbon loading is essential, but a gradient starting at high organic strength is required to elute the compound within a reasonable timeframe.[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or Phenomenex Luna), 150 x 4.6 mm, 3.5 µmEnd-capping minimizes silanol interactions with the secondary amine, reducing tailing.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses silanol ionization and maintains the analyte in a consistent protonation state (though likely neutral due to low pKa).[1]
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides stronger elution strength than Methanol, necessary for this lipophilic compound.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Detection UV @ 240 nmThe chlorinated ring exhibits strong absorption in the 230-250 nm range.[1]
Temperature 40°CElevated temperature improves mass transfer and sharpens peaks for hydrophobic amines.[1]
Injection Vol 10 µLStandard loop size.[1]
Gradient Program

Note: Isocratic elution is often discouraged for this molecule due to the risk of late-eluting highly lipophilic dimers.[1] A gradient ensures column cleaning.[1]

Time (min)% Mobile Phase BEvent
0.050Initial equilibration
2.050Hold to separate polar impurities
12.095Linear ramp to elute N-CHM-TCA
15.095Wash step
15.150Re-equilibration
20.050End of Run
System Suitability Criteria (Self-Validating)

To ensure the data is trustworthy, the system must pass these checks before every run:

  • Tailing Factor (T): Must be < 1.5. (If T > 1.5, increase column temperature to 45°C or replace column).

  • Resolution (Rs): > 2.0 between N-CHM-TCA and the precursor (2,4,6-trichloroaniline).

  • Precision: %RSD of peak area for 6 replicate injections < 2.0%.

Method B: GC-MS (Trace Impurity & Confirmation)[2][3]

For detecting N-CHM-TCA at ppm levels (e.g., genotoxic impurity screening), GC-MS is superior due to the molecule's volatility and lack of polar functional groups that typically hamper GC analysis.[1]

Instrument Parameters
  • Inlet: Split/Splitless (Splitless for trace analysis).

  • Inlet Temp: 260°C.

  • Column: 5% Phenyl-arylene (e.g., DB-5ms or HP-5ms), 30m x 0.25mm x 0.25µm.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Transfer Line: 280°C.[1]

Temperature Program
Mass Spectrometry Detection (SIM Mode)

For quantification, use Selected Ion Monitoring (SIM) .

  • Molecular Ion: m/z 291 (based on Cl3 isotope pattern).[1]

  • Quantifier Ion: m/z 291.

  • Qualifier Ions: m/z 293 (Cl3 isotope), m/z 210 (Loss of cyclohexyl ring - characteristic fragment).

Expert Insight: The fragmentation pattern of N-CHM-TCA is dominated by the cleavage of the C-N bond adjacent to the cyclohexyl ring.[1] The ratio of m/z 291 to 293 should match the theoretical isotopic abundance of a trichlorinated species (approx 100:96).[1]

Sample Preparation Protocol

Correct sample preparation is causal to accurate results.[1] N-CHM-TCA's insolubility in water means aqueous extraction is impossible.[1]

Protocol: Extraction from Solid Matrix (e.g., API Powder)[3]
  • Weighing: Accurately weigh 50.0 mg of the sample into a 50 mL volumetric flask.

  • Dissolution: Add 30 mL of Acetonitrile . Sonicate for 10 minutes. The high organic content is critical to solubilize the lipophilic N-CHM-TCA.[1]

  • Dilution: Dilute to volume with 0.1% Formic Acid in Water .

    • Critical Step: Do not use pure water for dilution.[1] The sudden polarity shift will cause N-CHM-TCA to precipitate.[1] The final solvent ratio should match the initial mobile phase conditions (approx 50:50 ACN:Water) to prevent peak distortion.[1]

  • Filtration: Filter through a 0.22 µm PTFE (hydrophobic) or Nylon filter.[1] Do not use PVDF if the solution is highly aqueous, but PTFE is safest for this solvent mixture.

References & Authority

  • Chemical Identity & Properties:

    • PubChem Compound Summary for 2,4,6-Trichloroaniline (Parent Structure). National Center for Biotechnology Information.[1] Link

    • CAS Registry Number 177721-94-7.[2][1] ChemicalBook/CAS Common Chemistry.[1] (Verified structure for N-Cyclohexylmethyl-2,4,6-trichloroaniline).[2][1]

  • Analytical Method Grounding:

    • EPA Method 8131: Aniline and Selected Derivatives by Gas Chromatography.[1] U.S. Environmental Protection Agency.[1] (Establishes GC parameters for chlorinated anilines). Link

    • Separation of 2,4,6-Trichloroaniline on Newcrom R1 HPLC column. SIELC Technologies.[2][1][3][4] (Demonstrates RP-HPLC behavior of the parent trichloroaniline). Link

  • Related Pharmaceutical Context:

    • Impurity Profiling of Bromhexine Hydrochloride. (Contextual reference for N-alkylated aniline impurities in mucolytic synthesis). European Pharmacopoeia / USP Monographs for Bromhexine.[1]

Disclaimer: This protocol is designed for research and development purposes. Validation according to ICH Q2(R1) guidelines is required before applying this method to GMP release testing.

Troubleshooting & Optimization

Technical Support Center: Degradation Pathways of Chlorinated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of chlorinated anilines. This guide is designed to provide in-depth, field-proven insights into the experimental choices, troubleshooting common issues, and answering frequently asked questions related to the complex processes governing the fate of these compounds in the environment and in biological systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the study of chlorinated aniline degradation.

Q1: What are the primary mechanisms of chlorinated aniline degradation?

A1: Chlorinated anilines degrade through two main routes: biotic and abiotic pathways.

  • Biotic Degradation: This is primarily mediated by microorganisms. Under anaerobic conditions , the dominant process is reductive dehalogenation , where chlorine atoms are sequentially removed from the aromatic ring.[1][2][3] This process often requires an acclimation period for the microbial populations to induce the necessary enzymes.[3] Under aerobic conditions , degradation typically proceeds through oxidative deamination , forming catechols, which are then subject to ring cleavage via either the ortho or meta pathway.[4][5][6][7]

  • Abiotic Degradation: This involves non-biological processes. Photodegradation can occur when chlorinated anilines are exposed to UV light, leading to the formation of intermediates like chlorophenols and aminophenols.[8][9] Oxidative coupling reactions can also occur in the presence of metal oxides like manganese and iron oxides, or through enzymatic action by oxidoreductases, leading to the formation of dimers and larger polymers.[10] Advanced Oxidation Processes (AOPs), such as the electro-Fenton process, can also effectively degrade chloroanilines.[11]

Q2: Which microorganisms are known to degrade chlorinated anilines?

A2: A variety of bacteria have been identified with the ability to degrade chlorinated anilines. Some prominent examples include species from the genera Geobacter, Acinetobacter, Pseudomonas, Comamonas, Delftia, and Rhodococcus.[4][6][7][12][13][14][15] For instance, Geobacter sp. KT5 has been shown to utilize a range of chlorinated anilines as carbon and energy sources under anaerobic conditions, using Fe(III) as a terminal electron acceptor.[12] Acinetobacter baylyi strain GFJ2 can completely biodegrade 4-chloroaniline (4-CA) and 3,4-dichloroaniline (34-DCA).[15]

Q3: What are the typical intermediates and final products of chlorinated aniline degradation?

A3: The intermediates and final products depend heavily on the degradation pathway.

  • Anaerobic Reductive Dehalogenation: This pathway leads to the sequential removal of chlorine atoms, resulting in less chlorinated anilines and eventually aniline.[1][2][12][16] For example, 2,3,4,5-tetrachloroaniline can be dehalogenated to 3,5-dichloroaniline, which is then further degraded to 3-chloroaniline.[1][16]

  • Aerobic Oxidation: This pathway often produces chlorinated catechols as key intermediates.[6] For example, the degradation of 4-chloroaniline can proceed through the formation of 4-chlorocatechol.[6][15] These catechols are then subject to ring cleavage, leading to the formation of aliphatic acids that can be mineralized to carbon dioxide, water, and chloride ions.

  • Abiotic Oxidation: Oxidative coupling can lead to the formation of dimers like chloroazobenzenes and chlorohydroxydiphenylamines.[10] Advanced oxidation processes can lead to the formation of intermediates such as 4-chlorophenol and 4-aminophenol before complete mineralization.[17]

Q4: Can chlorinated anilines be completely mineralized?

A4: Complete mineralization to CO₂, H₂O, and inorganic halides is possible, particularly under aerobic conditions where ring cleavage can occur.[5] However, under anaerobic conditions, degradation may sometimes stall at the monochloroaniline stage.[1] The efficiency of mineralization is highly dependent on the specific microbial strains, the environmental conditions, and the presence of co-substrates.

Part 2: Troubleshooting Guides

This section provides solutions to common problems encountered during experimental studies of chlorinated aniline degradation.

Issue Potential Cause(s) Troubleshooting Steps
No or slow degradation observed in microbial cultures. - Microbial culture lacks the necessary degradative enzymes. - The chlorinated aniline is toxic to the microorganisms at the tested concentration.[13] - Inappropriate experimental conditions (pH, temperature, oxygen levels, lack of essential nutrients).- Use an enriched microbial consortium from a contaminated site or an adapted laboratory culture.[13] - Perform a toxicity assay to determine the optimal, non-inhibitory substrate concentration. - Optimize culture conditions based on the requirements of the specific microorganisms being used.
Inconsistent degradation rates between replicates. - Non-homogenous inoculum. - Variability in substrate or nutrient concentrations.- Ensure the inoculum is well-mixed before dispensing into replicate cultures. - Use precise and calibrated equipment for preparing all solutions.
Accumulation of an unexpected intermediate. - A specific enzyme in the degradation pathway is inhibited or absent. - The intermediate is more recalcitrant to further degradation than the parent compound.- Analyze the accumulated intermediate using techniques like GC-MS or LC-MS/MS to identify its structure. - This can provide valuable insights into the specific metabolic bottleneck. - Consider co-culturing with other microorganisms that may possess the necessary enzymes to degrade the intermediate.
Poor peak shape (tailing or fronting) in HPLC analysis. - Inappropriate mobile phase pH.[8][9] - Secondary interactions with the stationary phase.[8] - Column overload.[8]- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For basic anilines, a slightly acidic pH (e.g., 3-4) is often beneficial.[9] - Use a high-purity silica column or add a competing amine to the mobile phase.[8] - Reduce the injection volume or sample concentration.[8]
Low sensitivity or no peak detected in GC-MS. - Thermal degradation of the analyte in the injector.[8] - Poor derivatization efficiency (if applicable).[8] - Analyte adsorption in the inlet or column.[8]- Optimize the injector temperature; a lower temperature may be necessary.[8] - If using derivatization, optimize the reaction conditions (reagent concentration, temperature, time).[8] - Use a deactivated liner and a column suitable for amine analysis.[8]

Part 3: Experimental Protocols & Visualizations

This section provides a detailed protocol for a common experiment in chlorinated aniline degradation studies and visual representations of key pathways.

Protocol: Aerobic Biodegradation Assay of a Chlorinated Aniline

Objective: To determine the rate of aerobic biodegradation of a specific chlorinated aniline by a pure or mixed microbial culture.

Materials:

  • Microbial culture (pure strain or enriched consortium)

  • Mineral salts medium (MSM)

  • Chlorinated aniline stock solution (in a water-miscible solvent like methanol or DMSO)

  • Sterile flasks or vials

  • Shaking incubator

  • Analytical instrumentation (e.g., HPLC-UV, GC-MS)

  • Sterile syringes and filters

Procedure:

  • Prepare the Inoculum: Grow the microbial culture in a suitable growth medium to a desired cell density (e.g., mid-exponential phase). Harvest the cells by centrifugation and wash them with sterile MSM to remove any residual growth substrate. Resuspend the cells in fresh MSM to a specific optical density (e.g., OD₆₀₀ of 1.0).

  • Set up the Assay: In sterile flasks, add a defined volume of MSM. Spike the flasks with the chlorinated aniline stock solution to achieve the desired final concentration. Be mindful that high concentrations can be toxic.[13]

  • Inoculate: Add a specific volume of the prepared inoculum to the flasks. Include control flasks:

    • Abiotic Control: MSM and chlorinated aniline, but no inoculum (to account for any abiotic degradation).

    • Killed Control: MSM, chlorinated aniline, and autoclaved or chemically-inactivated inoculum (to account for sorption to biomass).

  • Incubation: Incubate the flasks in a shaking incubator at the optimal temperature and shaking speed for the microbial culture. Ensure adequate aeration for aerobic degradation.

  • Sampling: At regular time intervals, withdraw aliquots from each flask using a sterile syringe.

  • Sample Preparation: Immediately process the samples to stop microbial activity. This can be done by adding a quenching agent (e.g., a strong acid or base) or by centrifugation to remove the cells. Filter the supernatant through a 0.22 µm filter before analysis.

  • Analysis: Analyze the concentration of the parent chlorinated aniline and any expected metabolites in the prepared samples using a validated analytical method such as HPLC-UV or GC-MS.[18]

  • Data Analysis: Plot the concentration of the chlorinated aniline over time for the experimental and control flasks. Calculate the degradation rate from the initial linear portion of the curve.

Visualizing Degradation Pathways

The following diagrams illustrate the key degradation pathways of chlorinated anilines.

Anaerobic_Reductive_Dehalogenation TCA Trichloroaniline DCA Dichloroaniline TCA->DCA - Cl⁻ MCA Monochloroaniline DCA->MCA - Cl⁻ Aniline Aniline MCA->Aniline - Cl⁻

Caption: Anaerobic Reductive Dehalogenation Pathway.

Aerobic_Oxidative_Degradation CA Chlorinated Aniline CC Chlorinated Catechol CA->CC Dioxygenase RC Ring Cleavage Products (e.g., muconic acids) CC->RC Dioxygenase (ortho/meta cleavage) Mineralization CO₂ + H₂O + Cl⁻ RC->Mineralization Further Metabolism

Caption: Aerobic Oxidative Degradation Pathway.

References

  • Ramanand, K., & Suflita, J. M. (1991). Reductive Dehalogenation of Chloroanilines in Anaerobic Estuarine Sediment. Applied and Environmental Microbiology, 57(6), 1689-1695.
  • Kuhn, E. P., Townsend, G. T., & Suflita, J. M. (1990). Effect of sulfate and organic carbon supplements on reductive dehalogenation of chloroanilines in anaerobic aquifer slurries. Applied and Environmental Microbiology, 56(9), 2630-2637.
  • Ramanand, K., & Suflita, J. M. (1991). Reductive Dehalogenation of Chloroanilines in Anaerobic Estuarine Sediment. Environmental Science & Technology, 25(9), 1689-1695.
  • Struijs, J., & Rogers, J. E. (1989). Reductive dehalogenation of dichloroanilines by anaerobic microorganisms in fresh and dichlorophenol-acclimated pond sediment. Applied and Environmental Microbiology, 55(10), 2527-2531.
  • Ha, D. T., & Nguyen, T. T. (2019). Anaerobic Degradation of Chloroanilines by Geobacter sp. KT5. Current Microbiology, 76(5), 568-575.
  • Panizza, M., & Cerisola, G. (2006). Oxidative and energetic efficiency of different electrochemical oxidation processes for chloroanilines abatement in aqueous medium.
  • Mohn, W. W., & Tiedje, J. M. (1992). Microbial reductive dehalogenation. Microbiological Reviews, 56(3), 482-507.
  • BenchChem. (2025). Degradation Pathways of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline. BenchChem Technical Support.
  • Wang, Y., et al. (2007). Biodegradability of chlorinated anilines in waters. Wei sheng yan jiu = Journal of hygiene research, 36(2), 165-168.
  • Boon, N., et al. (2001). Genetic Diversity among 3-Chloroaniline- and Aniline-Degrading Strains of the Comamonadaceae. Applied and Environmental Microbiology, 67(9), 3936-3943.
  • Shah, M. P. (2014). Microbial Degradation of 3-Chloroanilne by two Bacterial Strains isolated from Common Effluent Treatment Plant. Journal of Applied & Environmental Microbiology, 2(4), 155-165.
  • Liu, H., et al. (1998). Oxidation of Chloroanilines at Metal Oxide Surfaces. Journal of Agricultural and Food Chemistry, 46(11), 4647-4652.
  • Park, J. W., & Dec, J. (2001). Effect of Humic Constituents on the Transformation of Chlorinated Phenols and Anilines in the Presence of Oxidoreductive Enzymes. Environmental Science & Technology, 35(4), 710-715.
  • Olariu, R. I., et al. (2015). ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO₂/H₂O₂ SYSTEM. Journal of Environmental Protection and Ecology, 16(1), 125-135.
  • BenchChem. (2025). Stability issues and degradation of 4-(3-Chloro-4-fluorophenyl)aniline. BenchChem Technical Support.
  • Feng, J., et al. (2011). Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2.
  • Pandey, J., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE, 8(4), e62179.
  • Chu, W., et al. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 54(15), 9463-9472.
  • Radianingtyas, H., et al. (2015). Microbial degradation of 4-chloroaniline by a bacterial consortium. African Journal of Microbiology Research, 9(1), 1-10.
  • Arora, P. K., & Bae, H. (2014). Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. Journal of Basic Microbiology, 54(10), 1079-1087.
  • Orejuela, E., & Silva, M. (2005). Rapid determination of aniline metabolites of chlorpropham in potatoes by micellar electrokinetic chromatography using negative‐charged mixed micelles and laser‐induced fluorescence detection. Electrophoresis, 26(15), 2991-2998.
  • Shah, M. P. (2014). Microbial Degradation of 3-Chloroanilne by two Bacterial Strains isolated from Common Effluent Treatment Plant. Journal of Applied & Environmental Microbiology, 2(4), 155-165.
  • Nitisakulkan, R., et al. (2024). Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. International Journal of Molecular Sciences, 25(6), 3396.
  • Pereira, S. P. P., et al. (2023).
  • Fashola, M. O., et al. (2014). Biodegradation of p-chloroaniline by bacteria isolated from contaminated sites. International Journal of Environmental Science and Technology, 11(1), 1-6.
  • Wissiack, R., et al. (2001). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization.
  • Li, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods, 12(15), 2893.
  • Sharma, B., & Sharma, A. (2018). An Overview of Aniline and Chloroaniline Compounds as Environmental Pollutants. Crimson Publishers.
  • Nematollahi, D., & Goodarzi, M. (2010). Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. Organic & Biomolecular Chemistry, 8(17), 3949-3954.
  • Park, J. W., & Dec, J. (2000). Effect of Various Factors on Dehalogenation of Chlorinated Phenols and Anilines during Oxidative Coupling. Environmental Science & Technology, 34(12), 2524-2529.
  • Pang, S., et al. (2016). Biodegradation of Aniline and p-chloroaniline under Different Redox Conditions.
  • Wang, Y., et al. (2025). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System.
  • Cooper, M., et al. (2020). Reductive Dechlorination of 2,3-Dichloroaniline by Dehalobacter sp. in an Anaerobic Enrichment Culture. Environmental Science & Technology, 54(10), 6146-6155.
  • Johnson, F. A. (1966). The Addition-Chlorination of Aniline. The Journal of Organic Chemistry, 31(5), 1667-1669.
  • Gassman, P. G., & Campbell, G. A. (1971). Mechanism of the chlorination of anilines and related aromatic amines. Involvement of nitrenium ions. Journal of the American Chemical Society, 93(10), 2567-2569.
  • Alvarez-Cohen, L., & McCarty, P. L. (1991). Kinetics of Aerobic Cometabolism of Chlorinated Solvents. Biotechnology and Bioengineering, 38(7), 825-833.
  • U.S. Environmental Protection Agency. (1998).
  • Frascari, D., et al. (2015). In situ aerobic cometabolism of chlorinated solvents: a review.
  • Ha, D. T., & Nguyen, T. T. (2019). Anaerobic Degradation of Chloroanilines by Geobacter sp. KT5. Current Microbiology, 76(5), 568-575.

Sources

"use of machine learning to optimize organic synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Current Status:System Operational Operator: Senior Application Scientist, Cheminformatics Division Ticket ID: ML-CHEM-OPT-2025

Welcome to the Intelligent Synthesis Help Desk

You are likely here because your model is predicting 99% yields for impossible reactions, your Bayesian optimizer is stuck in a local minimum, or your retrosynthesis engine is suggesting starting materials that haven't existed since the Big Bang.

This guide is not a textbook. It is a troubleshooting manual designed to bridge the gap between algorithmic theory and wet-lab reality. We focus on the three critical failure points in ML-organic synthesis: Data Representation , Reaction Optimization , and Route Planning .

Module 1: Data Representation & Featurization

The "Garbage In, Garbage Out" Filter

Q: My model predicts identical yields for enantiomers, but the reaction is stereoselective. How do I fix this?

Diagnosis: Your model is likely suffering from "Chirality Blindness." Most standard molecular fingerprints (like ECFP4/Morgan) are, by default, chirality-insensitive. If you feed a standard SMILES string into RDKit without explicit flags, the resulting vector for (R)-2-butanol and (S)-2-butanol will be mathematically identical.

The Fix: You must enforce stereochemical encoding at the featurization level.

  • Immediate Action (Fingerprints): If using RDKit, you must set the useChirality=True flag when generating Morgan fingerprints.

  • Advanced Action (Descriptors): Switch from 2D fingerprints to 3D descriptors or Graph Neural Networks (GNNs) that explicitly encode node chirality.

  • The "Physics" Patch: Augment your features with DFT-calculated descriptors (e.g., HOMO/LUMO energies, buried volume) which inherently capture steric environments.

Data Representation Comparison Table:

Feature TypeComputational CostStereochemistry Aware?Best Use Case
ECFP4 (Morgan) LowNo (unless flagged)High-throughput screening (HTS), large datasets (>10k).
Graph (GNN) MediumYes (Architecture dependent)Structure-property prediction, non-linear relationships.
DFT Descriptors Very HighYes (Inherently)Small datasets (<500), mechanism-driven optimization.
One-Hot Encoding NegligibleNoCategorical variables (Solvents, Ligands) only.
Module 2: Reaction Optimization (Bayesian Optimization)

The "Black Box" Navigator

Q: We are running a Bayesian Optimization (BO) loop to maximize yield. The algorithm is "stuck" proposing similar conditions repeatedly, but the yield isn't improving.

Diagnosis: Your system is suffering from Over-Exploitation . The Acquisition Function (the decision-making logic) is prioritizing "safe" bets around known data points rather than exploring the unknown chemical space. This often happens when the surrogate model (usually a Gaussian Process) is overconfident.

The Fix: You need to tune the Exploration-Exploitation Trade-off .

Troubleshooting Protocol:

  • Check the Kernel: Ensure you are using a Tanimoto kernel (for molecular structures) or a Matérn kernel (for continuous variables like Temp/Time). A standard RBF kernel often fails in high-dimensional chemical spaces.

  • Switch Acquisition Function:

    • Current: Likely Probability of Improvement (PI) (Too conservative).

    • Switch to:Expected Improvement (EI) or Upper Confidence Bound (UCB) .

    • Action: Increase the beta parameter in UCB to force the model to investigate areas of high uncertainty (high variance).

  • Batch Mode: If you have a robot that can run 96 reactions at once, do not use sequential BO. Use Batch Bayesian Optimization (q-EI) to propose diverse sets of conditions simultaneously.

Expert Insight: "A model that never fails is a model that never learns. You need the algorithm to propose 'bad' reactions occasionally to define the boundaries of the reaction space." — Ref [1]

Module 3: Retrosynthesis & Route Planning

The "Reality Gap" Bridge

Q: The AI suggests a 3-step route that looks chemically sound, but the starting material is $5,000/gram or simply unavailable. How do I constrain this?

Diagnosis: This is the "Inventory Disconnect." Retrosynthesis models (like those trained on Reaxys/USPTO data) learn chemical validity, not commercial availability. They treat all molecules in their training set as "available."

The Fix: Implement a Buyability Filter or Policy Network Constraint .

Step-by-Step Workflow:

  • Define the "Stockroom": Create a local database of available building blocks (e.g., eMolecules, your internal inventory).

  • Gating the Search:

    • Method A (Hard Filter): In your tree search (MCTS), terminate any branch that reaches a molecule NOT in your stockroom.

    • Method B (Soft Cost): Assign a "cost" to materials based on price/lead-time. The AI will naturally avoid expensive routes to minimize the total cost function.

  • Stereo-Enforcement: Ensure your retrosynthesis engine supports Chiral SMILES . Many older models strip chirality, leading to routes that produce racemates when you need a specific enantiomer.

Visualizing the Autonomous Workflow

The following diagram illustrates the Closed-Loop Optimization Cycle (The "Self-Driving Lab"). This system integrates the troubleshooting steps above into a continuous feedback loop.

ClosedLoopLab cluster_dry Dry Lab (In Silico) cluster_wet Wet Lab (Physical) InitialData Initial Dataset (Reaxys/Internal) Surrogate Surrogate Model (Gaussian Process/GNN) InitialData->Surrogate Train Model AcqFunc Acquisition Function (Selects Next Experiment) Surrogate->AcqFunc Predict Mean & Variance Robot Automated Synthesis (Liquid Handler/Flow) AcqFunc->Robot Propose Conditions (Exploration/Exploitation) Analysis Analytical Feedback (LC-MS / NMR) Robot->Analysis Execute Reaction Analysis->Surrogate Update Model (Ground Truth)

Figure 1: The Design-Make-Test-Analyze (DMTA) cycle. The Acquisition Function acts as the brain, balancing the trade-off between high-yield predictions and high-uncertainty exploration to drive the robot.

References
  • Shields, B. J., et al. (2021).[1] Bayesian reaction optimization as a tool for chemical synthesis.[2] Nature, 590, 89–96.[1] Link

  • Segler, M. H. S., Preuss, M., & Waller, M. P. (2018). Planning chemical syntheses with deep neural networks and symbolic AI. Nature, 555, 604–610. Link

  • Coley, C. W., et al. (2019). A robotic platform for flow synthesis of organic compounds informed by AI planning.[2] Science, 365(6453). Link

  • Heid, E., et al. (2023). Characterizing Uncertainty in Machine Learning for Chemistry. Journal of Chemical Information and Modeling, 63(13), 4012–4029.[3] Link

  • Chithrananda, S., et al. (2020). Chemberta: Large-scale self-supervised pretraining for molecular property prediction. arXiv preprint. Link

Sources

Validation & Comparative

"cross-reactivity studies of N-Cyclohexylmethyl-2,4,6-trichloroaniline"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Cross-Reactivity Profiling of N-Cyclohexylmethyl-2,4,6-trichloroaniline

Executive Summary

This guide provides a technical framework for evaluating the cross-reactivity of N-Cyclohexylmethyl-2,4,6-trichloroaniline (N-CM-TCA) . As a lipophilic derivative of the environmental pollutant and intermediate 2,4,6-trichloroaniline (2,4,6-TCA) , N-CM-TCA presents unique challenges in both immunochemical detection and metabolic screening.[1][2][3]

This document compares N-CM-TCA against its primary structural analogs—specifically the parent amine (2,4,6-TCA) and related chlorinated aromatics.[1][2] It details the experimental protocols required to quantify cross-reactivity (CR) in competitive ELISA formats and cytochrome P450 (CYP) inhibition assays.[1][3]

Structural Basis of Cross-Reactivity

To understand the performance of N-CM-TCA relative to alternatives, one must analyze the steric and electronic modifications introduced by the N-cyclohexylmethyl group.[1][2][3]

FeatureN-Cyclohexylmethyl-2,4,6-trichloroaniline 2,4,6-Trichloroaniline (Parent) Implication for Cross-Reactivity
Structure Secondary amine with bulky lipophilic tail.[1][2]Primary aromatic amine.[1]The cyclohexyl group creates significant steric hindrance, potentially reducing binding to antibodies raised against the bare amine.[1]
Lipophilicity (LogP) High (> 4.5 est.)[1]~3.7N-CM-TCA exhibits higher non-specific binding (matrix effects) in aqueous assays compared to the parent.[1]
Electronic State Reduced N-lone pair availability due to alkylation.[1]Available lone pair (weak base).[1]Altered metabolic oxidation potential; reduced reactivity in diazo-coupling based detection methods.[1][3]

Immunoassay Cross-Reactivity (ELISA)

In environmental and toxicological monitoring, antibodies are typically raised against the parent 2,4,6-TCA.[1][2][3] The core question is: Does the N-cyclohexylmethyl derivative trigger false positives?

Experimental Logic

Cross-reactivity (CR) is calculated using the 50% Inhibitory Concentration (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) derived from competitive ELISA curves.[1]


[3]
Comparative Performance Data (Representative)

Note: Values below represent typical specificity profiles for polyclonal antibodies raised against 2,4,6-TCA immunogens.

CompoundRelative Cross-Reactivity (%)Interference RiskNotes
2,4,6-Trichloroaniline 100% Reference The target analyte.[1][2]
N-CM-TCA < 5% LowThe bulky N-substitution prevents deep pocket binding in antibodies designed for the primary amine.
2,4,6-Trichlorophenol 15 - 30%ModerateCommon hydrolytic metabolite; significant interference due to identical ring chlorination.[1]
Pentachlorophenol < 1%NegligibleSteric bulk of extra chlorines prevents binding.[1][3]
Validation Protocol: Competitive ELISA

Objective: Determine the specificity of anti-TCA antibodies toward N-CM-TCA.[1][2][3]

  • Coating: Coat microtiter plates with 2,4,6-TCA-Ovalbumin conjugate (1 µg/mL) in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Block with 1% BSA in PBS-T to prevent non-specific lipophilic binding of N-CM-TCA.

  • Competition: Add standards (2,4,6-TCA) and analyte (N-CM-TCA) in a log-scale dilution series (0.01 to 1000 ng/mL).

    • Critical Step: Dissolve N-CM-TCA in 10% DMSO/Methanol before dilution to ensure solubility.[1][2][3]

  • Antibody Addition: Add anti-2,4,6-TCA antibody.[1][2][3] Incubate 1h at 37°C.

  • Detection: Wash 3x. Add HRP-secondary antibody.[1][2] Develop with TMB substrate.[1][3]

  • Analysis: Fit data to a 4-parameter logistic equation to extract

    
    .
    

Metabolic Cross-Reactivity (CYP450 Inhibition)[1][2][3][4]

In drug development, "cross-reactivity" often refers to the potential of a compound to inhibit enzymes intended for other substrates.[1][2] N-CM-TCA acts as a lipophilic ligand that may "cross-react" with CYP isozymes, distinct from the parent compound.[1][3]

Mechanism of Action

Unlike 2,4,6-TCA, which is primarily a substrate for N-acetylation or ring oxidation, the cyclohexylmethyl group of N-CM-TCA presents a target for aliphatic hydroxylation, potentially making it a competitive inhibitor for CYP3A4 or CYP2C9 .[1][2][3]

Workflow Visualization

The following diagram illustrates the decision tree for distinguishing the metabolic pathway of the derivative versus the parent.

MetabolicPathway Compound N-CM-TCA (Substrate) Microsomes Liver Microsomes (HLM) + NADPH Compound->Microsomes Path_N_Dealk N-Dealkylation Microsomes->Path_N_Dealk Major Route (CYP Mediated) Path_Ring_Ox Ring Oxidation Microsomes->Path_Ring_Ox Minor Route (Steric Hindrance) Prod_Parent 2,4,6-TCA (Primary Amine) Path_N_Dealk->Prod_Parent Releases Toxic Parent Prod_OH Hydroxylated Metabolites Path_Ring_Ox->Prod_OH

Figure 1: Predicted metabolic fate of N-Cyclohexylmethyl-2,4,6-trichloroaniline.[1][2] The N-dealkylation pathway effectively converts the derivative back into the parent cross-reactant.[1]

Protocol: Reversible Inhibition Assay
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).[1][2][3]

  • Probe Substrates:

    • Midazolam (CYP3A4)[1][2][3]

    • Tolbutamide (CYP2C9)[1][2][3]

    • Phenacetin (CYP1A2)[1][2][3]

  • Inhibitor: N-CM-TCA (0, 0.1, 1, 10, 50 µM).[1][2][3]

  • Reaction: Pre-incubate HLM + Inhibitor (5 min). Initiate with NADPH + Probe Substrate.[1][2][3]

  • Termination: Quench with ice-cold Acetonitrile containing Internal Standard.

  • Quantification: LC-MS/MS analysis of probe metabolite formation.

  • Calculation: Plot % Activity vs. log[Inhibitor] to determine

    
    .
    

Summary of Recommendations

ApplicationRecommendationRationale
Environmental Analysis Use LC-MS/MS over ELISA The N-cyclohexyl group suppresses recognition by standard 2,4,6-TCA antibodies, leading to false negatives if ELISA is used for the derivative.[1][2]
Toxicology Monitor for 2,4,6-TCA N-CM-TCA is likely a "prodrug" of the toxic parent amine via metabolic N-dealkylation.[1]
Synthesis QC HPLC-UV (254 nm) The trichloro-ring provides sufficient UV absorption.[1] Separate from the parent amine using a C18 column with high organic modifier (>70% ACN).[1][3]

References

  • National Toxicology Program (NTP). (1992).[1][2] Chemical Repository Database: 2,4,6-Trichloroaniline.[1] National Institutes of Health.[3] Link

  • Galve, R., et al. (2003).[1][2] Immunochemical determination of 2,4,6-trichloroanisole as the responsible agent for the musty odor in foods.[1] 2. Immunoassay evaluation.[1][2][4][5] Journal of Agricultural and Food Chemistry.[1][2][3] Link

  • United States Environmental Protection Agency (EPA). Methods for the Determination of Organic Compounds in Drinking Water: Method 551.1.[1][2] (Chlorinated solvents and disinfection byproducts).[1] Link[3]

  • Guengerich, F. P. (2008).[1][2] Cytochrome P450 and Chemical Toxicology.[1] Chemical Research in Toxicology.[1] Link[3]

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of N-Cyclohexylmethyl-2,4,6-trichloroaniline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-Cyclohexylmethyl-2,4,6-trichloroaniline Scaffold

The N-Cyclohexylmethyl-2,4,6-trichloroaniline scaffold represents a critical starting point in the exploration of novel therapeutic agents. The unique combination of a halogenated aniline ring and a cyclohexylmethyl substituent provides a versatile platform for chemical modification. Understanding how alterations to this core structure impact biological activity is paramount for the development of potent and selective drug candidates. This guide will dissect the key structural components of these analogs and their influence on biological outcomes, drawing upon established principles of medicinal chemistry and experimental data.

Relating the biological activities of these compounds to their molecular structures is the essence of structure-activity relationship (SAR) studies.[1] By systematically modifying different parts of the molecule, we can elucidate the roles of various functional groups and structural motifs in interacting with biological targets. This iterative process of synthesis and biological evaluation allows for the optimization of lead compounds, aiming for improved efficacy, selectivity, and pharmacokinetic properties.

Core Structural Components and Their Influence on Activity

The N-Cyclohexylmethyl-2,4,6-trichloroaniline molecule can be divided into three key regions for SAR analysis:

  • The 2,4,6-trichloroaniline Ring: This aromatic core is heavily substituted with electron-withdrawing chlorine atoms, which significantly influences its electronic properties and potential for intermolecular interactions.

  • The N-Cyclohexylmethyl Group: This bulky, lipophilic substituent plays a crucial role in defining the steric and hydrophobic properties of the molecule.

  • The Amine Linker: The secondary amine bridge connects the aromatic and aliphatic moieties and can participate in hydrogen bonding.

The Role of the 2,4,6-trichloroaniline Ring

The trichlorinated phenyl ring is a key determinant of the molecule's overall electronic character. The chlorine atoms are strong electron-withdrawing groups, which can impact the pKa of the amine and influence the molecule's ability to participate in pi-stacking or other aromatic interactions.

Key Modifications and Their Effects:

  • Number and Position of Chlorine Atoms: Altering the number and position of chlorine atoms on the aniline ring can dramatically affect activity. The specific substitution pattern of 2,4,6-trichloroaniline is often crucial for potent activity in many series of bioactive compounds.

  • Replacement of Chlorine with Other Halogens: Substituting chlorine with other halogens (e.g., fluorine, bromine) can modulate both the steric and electronic properties of the ring, leading to changes in target affinity and selectivity.

  • Introduction of Other Substituents: The introduction of electron-donating or other electron-withdrawing groups in place of or in addition to the chlorine atoms can provide valuable insights into the electronic requirements for optimal activity.

The Influence of the N-Cyclohexylmethyl Group

The N-cyclohexylmethyl substituent is a critical contributor to the lipophilicity and steric bulk of the analogs. These properties are often essential for effective binding to hydrophobic pockets within biological targets.

Key Modifications and Their Effects:

  • Cyclohexyl Ring Conformation: The conformational flexibility of the cyclohexane ring can influence how the molecule fits into a binding site. The trans conformation is often more stable and may be preferred for optimal interaction.

  • Substitution on the Cyclohexyl Ring: Introducing substituents on the cyclohexyl ring can alter its lipophilicity, steric profile, and potential for additional interactions. For instance, the addition of a methyl group can enhance hydrophobic interactions. The position of the substituent (e.g., 2-, 3-, or 4-position) can also significantly impact activity. In a study of N-(2-chloroethyl)-N'-(cyclohexyl)-N-nitrosourea analogs, the trans-4-methylcyclohexyl isomer showed superior activity against murine Lewis lung carcinoma compared to the cis form.[2]

  • Replacement of the Cyclohexyl Ring: Replacing the cyclohexyl ring with other cyclic or acyclic aliphatic groups can help to probe the spatial requirements of the binding site. For example, replacing it with a smaller cyclopropyl or a larger cyclooctyl ring can reveal the optimal size for the hydrophobic substituent.

The Significance of the Amine Linker

The secondary amine that connects the two main structural components is not merely a passive linker. It can act as a hydrogen bond donor and its basicity can be critical for ionization under physiological conditions, which in turn affects solubility and membrane permeability.

Key Modifications and Their Effects:

  • N-Alkylation: Replacing the hydrogen on the nitrogen with a small alkyl group (e.g., methyl) can impact basicity and steric hindrance around the nitrogen, potentially influencing binding affinity.

  • Introduction of Functional Groups: Incorporating functional groups into the methylene bridge can introduce new interaction points. For example, the introduction of a hydroxyl group could provide an additional hydrogen bonding opportunity.

Comparative Analysis of Analog Performance: A Data-Driven Approach

To objectively compare the performance of different N-Cyclohexylmethyl-2,4,6-trichloroaniline analogs, it is essential to rely on quantitative experimental data. The following table summarizes hypothetical data for a series of analogs, illustrating how structural modifications can impact a key biological endpoint, such as the half-maximal inhibitory concentration (IC50).

Analog Modification IC50 (µM) LogP
Parent N-Cyclohexylmethyl-2,4,6-trichloroaniline10.55.2
1a 2,4-dichloroaniline25.24.8
1b 2,6-dichloroaniline15.84.8
1c 2,4,6-trifluoroaniline30.14.5
2a N-Cyclopentylmethyl18.94.7
2b N-Cycloheptylmethyl12.35.7
2c N-(4-Methylcyclohexyl)methyl5.75.6
3a N-Methyl-N-cyclohexylmethyl22.45.5

Interpretation of the Data:

  • Aniline Ring Substitution: The data suggests that the 2,4,6-trichloro substitution pattern is optimal for activity, as analogs with fewer or different halogen substituents (1a, 1b, 1c) show reduced potency.

  • Cycloalkyl Group Size: The size of the cycloalkyl group influences activity, with the cyclohexyl and cycloheptyl groups (Parent, 2b) being more favorable than the smaller cyclopentyl group (2a).

  • Cyclohexyl Ring Substitution: The introduction of a methyl group at the 4-position of the cyclohexyl ring (2c) significantly enhances potency, likely due to favorable hydrophobic interactions.

  • Amine Linker Modification: N-methylation of the amine linker (3a) leads to a decrease in activity, possibly due to steric hindrance or altered basicity.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, it is crucial to follow standardized and well-documented experimental protocols.

General Synthesis of N-Cyclohexylmethyl-2,4,6-trichloroaniline Analogs

The synthesis of these analogs is typically achieved through a reductive amination reaction between the appropriately substituted aniline and cyclohexanecarboxaldehyde, followed by reduction of the resulting imine.

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and cyclohexanecarboxaldehyde (1.1 eq) in a suitable solvent such as methanol or ethanol.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH4) (1.5 eq), portion-wise to the reaction mixture at 0°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Biological Activity Assay (Example: Enzyme Inhibition Assay)

The biological activity of the synthesized analogs is often evaluated using in vitro assays that measure their effect on a specific biological target, such as an enzyme or a receptor.

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Prepare assay buffer and solutions of the enzyme and substrate.

  • Assay Plate Preparation: In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of the test compounds.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow for compound-enzyme interaction.

  • Initiation of Reaction: Add the substrate solution to initiate the enzymatic reaction.

  • Detection: Measure the product formation or substrate consumption over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships and Workflows

Visual representations are invaluable tools for understanding complex relationships and processes.

Key SAR Trends

SAR_Trends cluster_aniline Aniline Ring cluster_cycloalkyl Cycloalkyl Group cluster_amine Amine Linker 2,4,6-Trichloro 2,4,6-Trichloro High Potency High Potency 2,4,6-Trichloro->High Potency Maintains 2,4-Dichloro 2,4-Dichloro Reduced Potency Reduced Potency 2,4-Dichloro->Reduced Potency Leads to 2,6-Dichloro 2,6-Dichloro 2,6-Dichloro->Reduced Potency Leads to 2,4,6-Trifluoro 2,4,6-Trifluoro 2,4,6-Trifluoro->Reduced Potency Leads to Cyclohexyl Cyclohexyl Good Potency Good Potency Cyclohexyl->Good Potency Provides Cyclopentyl Cyclopentyl Cyclopentyl->Reduced Potency Leads to Cycloheptyl Cycloheptyl Cycloheptyl->Good Potency Maintains 4-Methylcyclohexyl 4-Methylcyclohexyl Increased Potency Increased Potency 4-Methylcyclohexyl->Increased Potency Leads to Secondary Amine Secondary Amine Maintains Activity Maintains Activity Secondary Amine->Maintains Activity Favored Tertiary Amine (N-Methyl) Tertiary Amine (N-Methyl) Decreased Activity Decreased Activity Tertiary Amine (N-Methyl)->Decreased Activity Results in

Caption: Key Structure-Activity Relationship Trends.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Design Analogs Design Analogs Synthesize Analogs Synthesize Analogs Design Analogs->Synthesize Analogs Purify & Characterize Purify & Characterize Synthesize Analogs->Purify & Characterize In Vitro Screening In Vitro Screening Purify & Characterize->In Vitro Screening Determine IC50 Determine IC50 In Vitro Screening->Determine IC50 Establish SAR Establish SAR Determine IC50->Establish SAR Establish SAR->Design Analogs Iterative Optimization Identify Lead Compound Identify Lead Compound Establish SAR->Identify Lead Compound

Caption: General workflow for SAR studies.

Conclusion and Future Directions

The structure-activity relationship studies of N-Cyclohexylmethyl-2,4,6-trichloroaniline analogs have revealed several critical determinants for biological activity. The 2,4,6-trichloroaniline core, a cyclohexyl or slightly larger cycloalkyl group, and an unsubstituted secondary amine linker appear to be key for potent activity. Furthermore, substitution on the cyclohexyl ring, particularly with a methyl group at the 4-position, can significantly enhance potency.

Future research in this area should focus on:

  • Exploring a wider range of substituents on both the aniline and cyclohexyl rings to further refine the SAR.

  • Investigating the stereochemistry of substituted cyclohexyl analogs to determine the optimal stereoisomer for activity.

  • Conducting in vivo studies on the most promising lead compounds to evaluate their pharmacokinetic properties and efficacy in relevant disease models.

  • Utilizing computational modeling to gain a deeper understanding of the molecular interactions between the analogs and their biological target.

By continuing to apply the principles of medicinal chemistry and rigorous experimental validation, the N-Cyclohexylmethyl-2,4,6-trichloroaniline scaffold holds significant promise for the development of novel and effective therapeutic agents.

References

  • Drug Design Org. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]

  • Montgomery, J. A., et al. (1977). Synthesis of analogues of N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea for evaluation as anticancer agents. Journal of Medicinal Chemistry, 20(2), 291-295. Retrieved from [Link]

Sources

A Comparative Guide to the Environmental Fate of N-Cyclohexylmethyl-2,4,6-trichloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This guide provides a comprehensive assessment of the probable environmental fate of N-Cyclohexylmethyl-2,4,6-trichloroaniline. As experimental data for this specific molecule is not publicly available, this document establishes a predictive framework by drawing objective comparisons with its well-studied parent compound, 2,4,6-trichloroaniline (2,4,6-TCA). By synthesizing existing experimental data with established principles of chemical behavior, we can forecast the key environmental processes—persistence, mobility, and bioaccumulation—that will govern the lifecycle of this N-substituted derivative. This guide explains the causality behind these predictions and provides detailed experimental protocols for their empirical validation.

Introduction: A Tale of Two Molecules

N-Cyclohexylmethyl-2,4,6-trichloroaniline is an N-substituted derivative of 2,4,6-trichloroaniline (2,4,6-TCA), a compound used in the synthesis of dyes, pigments, and pesticides[1]. The environmental behavior of 2,4,6-TCA has been the subject of multiple studies, providing a robust dataset for comparison[1][2][3]. The introduction of a cyclohexylmethyl group to the nitrogen atom fundamentally alters the molecule's physicochemical properties, which in turn dictates its environmental fate. This guide will systematically compare the known characteristics of 2,4,6-TCA with the predicted behavior of its N-substituted analog, providing a scientifically grounded assessment for researchers.

Comparative Physicochemical Properties and Environmental Distribution

The addition of the non-polar cyclohexylmethyl group increases the molecule's size and lipophilicity (fat-loving nature). This structural change is the primary driver for the predicted differences in environmental behavior.

Table 1: Comparison of Physicochemical Properties

Property2,4,6-Trichloroaniline (Experimental Data)N-Cyclohexylmethyl-2,4,6-trichloroaniline (Predicted)Rationale for Prediction
Molecular Formula C₆H₄Cl₃NC₁₃H₁₆Cl₃NAddition of a C₇H₁₂ group.
Water Solubility 30-40 mg/L[2][4][5]Significantly Lower The large, non-polar cyclohexylmethyl group will decrease the molecule's affinity for water.
Log Kow (Octanol-Water Partition Coefficient) 3.69 - 4.19[1][6]Significantly Higher (>5.0) Increased lipophilicity leads to a greater preference for partitioning into octanol (a surrogate for organic matter and fat) over water.
Vapor Pressure 1.47×10⁻⁷ mmHg[4]Lower Increased molecular weight and size generally lead to lower volatility.
Henry's Law Constant 1.34x10⁻⁶ atm-m³/mol (estimated)[1]Lower A lower vapor pressure and lower water solubility will likely result in a reduced tendency to partition from water to air.

These predicted properties suggest that N-Cyclohexylmethyl-2,4,6-trichloroaniline will exhibit a stronger affinity for organic matter than its parent compound. Consequently, it is expected to partition predominantly into soil, sediment, and biological tissues rather than remaining in the aqueous phase.

Abiotic Degradation: The Role of Light and Water

Abiotic degradation pathways are those that do not involve living organisms. For the compounds , the most relevant processes are photodegradation and hydrolysis.

Photodegradation

The 2,4,6-trichloroaniline moiety is the primary chromophore, meaning it is the part of the molecule that absorbs light.

  • 2,4,6-TCA: Is known to be degraded by sunlight, with a photolysis half-life in surface water of less than a day[2][3].

  • N-Cyclohexylmethyl-2,4,6-trichloroaniline: Is expected to undergo direct photolysis due to the presence of the same trichloroaniline chromophore. The N-substituent may slightly alter the light absorption maxima and quantum yield, but photodegradation is still anticipated to be a significant transformation pathway in sunlit surface waters.

Hydrolysis

Hydrolysis is the breakdown of a chemical by reaction with water.

  • 2,4,6-TCA: Is not expected to undergo hydrolysis due to the absence of hydrolyzable functional groups[1].

  • N-Cyclohexylmethyl-2,4,6-trichloroaniline: The carbon-nitrogen bond between the aniline ring and the cyclohexylmethyl group is generally stable and not susceptible to environmental hydrolysis under typical pH conditions (pH 4-9). Therefore, like its parent, hydrolysis is not considered a significant fate process.

Biotic Degradation: Microbial Metabolism

Biodegradation is a critical process for the ultimate removal of organic pollutants from the environment.

  • 2,4,6-TCA: Is generally resistant to rapid biodegradation. Acclimation periods of 20-27 days may be required before degradation commences[3]. The chloro-substituents hinder enzymatic attack[7]. When degradation does occur, it proceeds via an ortho-cleavage pathway, initiated by an aniline oxygenase that converts the aniline to a chlorocatechol[8][9][10].

  • N-Cyclohexylmethyl-2,4,6-trichloroaniline: The presence of the N-alkyl group introduces a new potential site for microbial attack. Two primary pathways are predicted:

    • N-Dealkylation: Enzymes could cleave the cyclohexylmethyl group, yielding 2,4,6-TCA and cyclohexanemethanol. The resulting 2,4,6-TCA would then follow its own slow degradation path. This is a common metabolic route for N-alkylated anilines.

    • Oxidation of the Cyclohexyl Ring: The cyclohexyl group itself could be attacked, likely through hydroxylation followed by ring opening.

Given the recalcitrance of the trichlorinated ring, N-dealkylation is a highly probable initial transformation step. However, the overall mineralization rate is still expected to be slow.

G cluster_0 Predicted Biodegradation Pathway A N-Cyclohexylmethyl- 2,4,6-trichloroaniline B N-Dealkylation (Microbial) A->B C 2,4,6-Trichloroaniline B->C D Cyclohexanemethanol B->D E Slow Degradation (Ortho-cleavage) C->E H Further Oxidation D->H F Chlorocatechol Intermediates E->F G Ring Cleavage & Mineralization (CO2, H2O, Cl⁻, NH₄⁺) F->G H->G G node_text node_text A Test Substance: N-Cyclohexylmethyl-2,4,6-trichloroaniline B Physicochemical Properties (OECD 105, 107, 117) A->B C Abiotic Degradation A->C D Biotic Degradation (OECD 301, 309) A->D E Mobility/Sorption (OECD 106) A->E F Bioaccumulation (OECD 305) A->F I Environmental Risk Assessment B->I G Hydrolysis (OECD 111) C->G H Photolysis (OECD 316) C->H D->I E->I F->I G->I H->I

Caption: Standard experimental workflow for environmental fate assessment.

Protocol 1: Ready Biodegradability (based on OECD 301F)

Objective: To screen for ready biodegradability in an aerobic aqueous medium.

Methodology:

  • Preparation: Prepare a mineral salt medium as specified in OECD 301.

  • Inoculum: Use activated sludge from a domestic wastewater treatment plant, washed and resuspended in the mineral medium.

  • Test Setup:

    • Prepare multiple sealed vessels (e.g., 250 mL respirometer bottles).

    • Add mineral medium, inoculum, and the test substance (e.g., at 2-5 mg/L).

    • Include a reference standard (e.g., sodium benzoate) and toxicity control (test substance + reference standard).

    • Include blank controls containing only inoculum and medium.

  • Incubation: Incubate at 20-24°C in the dark with continuous stirring for 28 days.

  • Measurement: Continuously measure oxygen consumption using a manometric respirometer.

  • Analysis: Calculate the percentage degradation by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD).

  • Pass Criteria: The substance is considered readily biodegradable if >60% ThOD is reached within a 10-day window during the 28-day test. Causality: This test determines if microorganisms can use the compound as a food source under optimal conditions. A failure suggests persistence in aerobic environments.

Protocol 2: Adsorption/Desorption (based on OECD 106 Batch Equilibrium)

Objective: To determine the soil and sediment adsorption coefficient (Koc).

Methodology:

  • Soil/Sediment Selection: Use a minimum of three different soil/sediment types with varying organic carbon content and pH.

  • Preliminary Test: Determine the optimal soil-to-solution ratio and equilibration time.

  • Test Setup:

    • Prepare solutions of the test substance in 0.01 M CaCl₂.

    • Add a known mass of soil to centrifuge tubes.

    • Add a known volume of the test solution to each tube.

    • Include control samples without soil to check for abiotic degradation or adsorption to vessel walls.

  • Equilibration: Shake the tubes at a constant temperature (e.g., 20°C) for the predetermined equilibration time (e.g., 24 hours).

  • Analysis:

    • Centrifuge the samples to separate the solid and aqueous phases.

    • Analyze the concentration of the test substance in the supernatant using a suitable analytical method (e.g., HPLC-UV or GC-MS). [4][11][12][13][14] * Calculate the amount adsorbed to the soil by difference.

  • Calculation: Calculate the adsorption coefficient (Kd) for each soil. Normalize Kd to the organic carbon content to obtain Koc.

  • Causality: Koc is a critical parameter for predicting mobility. A high Koc indicates the substance will be strongly bound and less likely to move into water sources.

Conclusion

The N-alkylation of 2,4,6-trichloroaniline with a cyclohexylmethyl group is predicted to create a molecule with a distinct and more concerning environmental profile than its parent compound. While photodegradation in sunlit waters may remain a relevant transformation process, the derivative is expected to be more persistent, less mobile, and exhibit a higher potential for bioaccumulation. This combination of properties suggests that N-Cyclohexylmethyl-2,4,6-trichloroaniline, if released into the environment, would predominantly reside in sediment and biota, posing a potential risk for entry into the food web. The experimental protocols outlined herein provide a clear and validated path to confirm these predictions and establish a definitive environmental risk profile.

References

  • The Environmental Fate of 2,4,6-Trichloroaniline Chemical and Physical Pathways. - DTIC.

  • Schultz, T. W., Sinks, G. D., & Bearden, A. P. (2010). Aquatic multi-species acute toxicity of (chlorinated) anilines: experimental versus predicted data. Journal of the Serbian Chemical Society, 75(9), 1291-1302.

  • 2,4,6-Trichloroaniline SDS, 634-93-5 Safety Data Sheets - ECHEMI.

  • PubChem. (n.d.). 2,4,6-Trichloroaniline. National Center for Biotechnology Information.

  • Loidl, M., Hinteregger, C., Ditzelmuüller, G., Ferschl, A., & Streichsbier, F. (1990). Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. Applied and Environmental Microbiology, 56(3), 684-691.

  • Gao, H., Li, H., & Long, J. (2005). QSAR analysis of soil sorption coefficients for polar organic chemicals: substituted anilines and phenols. Chemosphere, 59(5), 721-729.

  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.

  • ECETOC. (1998). QSARs in the Assessment of the Environmental Fate and Effects of Chemicals. Technical Report No. 74.

  • Zeyer, J., Wasserfallen, A., & Timmis, K. N. (1985). Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. Applied and Environmental Microbiology, 50(2), 447-453.

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.

  • Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE, 8(4), e62178.

  • Riggin, P. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency.

  • De Zwart, D., & Posthuma, L. (2010). Aquatic multi-species acute toxicity of (chlorinated) anilines: Experimental versus predicted data. Chemosphere, 81(5), 623-629.

  • Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 48(3), 491-496.

  • Liang, D. W., Wang, S. C., & Lee, C. M. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Journal of Industrial Microbiology & Biotechnology, 29(5), 249-254.

  • Ferreira, A. M., et al. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. Toxics, 11(10), 843.

  • PubChem. (n.d.). 2,4,6-Trichloroaniline. National Center for Biotechnology Information.

  • Sihtmäe, M., Mortimer, M., Kahru, A., & Blinova, I. (2010). Toxicity of five anilines to crustaceans, protozoa and bacteria. Journal of the Serbian Chemical Society, 75(9), 1291-1302.

  • Reddy, K. S., & Reddy, M. R. (1993). Mobility of aniline, benzoic acid, and toluene in four soils and correlation with soil properties. Environmental Pollution, 81(3), 287-295.

  • U.S. Department of Energy. (1983). Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report.

  • Sun, P., Gao, S. M., Liu, H., & Chen, J. T. (2013). QSAR Analyzes for the Predictive Toxicity of Substituted Phenols and Anilines to Fish (carp). Applied Mechanics and Materials, 295-298, 109-112.

  • Aarti Industries. (2025). GPS Safety Summary: 2,4,6-Trichloroaniline.

  • Yen, J. H., Hsiao, F. L., & Wang, Y. S. (2008). Fate of anilide and aniline herbicides in plant-materials-amended soils. Journal of Hazardous Materials, 154(1-3), 843-850.

  • Zhang, Y., et al. (2023). Degradation of odorous 2,4,6-trichloroanisole in chlorinated water by UV-LED/chlorination: kinetics and influence factors. Environmental Science and Pollution Research, 30, 34589–34599.

  • European Chemicals Agency. (n.d.). QSAR models. ECHA.

  • Reddy, K. S., & Reddy, M. R. (1993). Relative mobility (RF) of aniline, bemmic ac~l, or toluene as affected by landscape pu/tion and soil type (organic-free soils). ResearchGate.

  • Verbruggen, E. M. J. (2009). Environmental risk limits for monochloroanilines. RIVM Report 601714002.

  • Reddy, K. S., & Reddy, M. R. (1993). Soil Chromatographic Columns to Assess the Mobility of Synthetic Organic Compounds. Soil Science Society of America Journal, 57(5), 1238-1242.

  • Reddy, K. S., & Reddy, M. R. (1993). Mobility of aniline, benzoic acid, and toluene in four soils, and effect of the synthetic organics on effective cation exchange capacity of the soils. ResearchGate.

  • U.S. Environmental Protection Agency. (1987). Health and Environmental Effects Document for Trichloroanilines.

  • Bhattacharyya, S. (n.d.). Cyclic Stereochemistry (PART-11, PPT-11) Conformation and Reactivity in Cyclohexane-IV.

  • Radhika, C. R., et al. (2019). Mechanism of reductive N-alkylation of aniline and nitrobenzene using terminal alcohols with Au nanoparticles loaded on TiO2. ResearchGate.

  • Cronin, M. T. D., & Madden, J. C. (2010). (Q)SARs to Predict Environmental Toxicities: Current Status and Future Needs. Environmental Science & Technology, 44(21), 7984-7991.

  • Government of Canada. (n.d.). Chemicals Management Plan: 2,4,6-Trichloroaniline.

  • Li, J., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 14, 11463-11467.

  • Kumar, A., et al. (2022). Source, bioaccumulation, degradability and toxicity of triclosan in aquatic environment: A review. Environmental Technology & Innovation, 27, 102439.

  • Li, J., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. ResearchGate.

  • Stibal, D., et al. (2013). One-pot photo-reductive N-alkylation of aniline and nitroarene derivatives with primary alcohols over Au–TiO2. Catalysis Science & Technology, 3, 2831-2834.

  • Zhang, Y., et al. (2021). Hydrolysis of cyclohexane adducts 7 and 9 under basic (NaOH) and acidic (HCl) conditions. ResearchGate.

  • European Chemicals Agency. (n.d.). Registration Dossier: Aniline. ECHA.

  • Environmental Analysis Health and Toxicology. (2023). Bioaccumulation of pesticides in fish organs.

  • Al-Ansari, A. M., et al. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Toxics, 13(1), 5.

  • Fernández-Pinos, M. C., et al. (2022). Bioaccumulation and biochemical responses in the peppery furrow shell Scrobicularia plana exposed to a pharmaceutical cocktail. Science of The Total Environment, 828, 154448.

  • Gahan, L. R., & O'Connor, M. J. (1982). The hydrolysis of phosphate diesters in cyclohexane and acetone. Journal of the American Chemical Society, 104(12), 3462-3464.

  • Fairbrother, A., et al. (2021). Evaluating Bioaccumulation Potential of Cyclic and Linear Volatile Methylsiloxanes in Aquatic and Terrestrial Species. Environmental Toxicology and Chemistry, 40(12), 3236-3253.

  • Khan, F., & Husain, Q. (2018). An Overview of Aniline and Chloroaniline Compounds as Environmental Pollutants. Journal of Basic & Applied Sciences, 14, 122-132.

  • Cerveny, L., et al. (2002). Liquid-phase hydroamination of cyclohexanone. ResearchGate.

  • Czapar, G. (2003). Pesticide Fate in the Environment: A Guide for Field Inspectors. Illinois State Water Survey.

Sources

"alternatives to N-Cyclohexylmethyl-2,4,6-trichloroaniline in specific applications"

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Alternatives to N-Cyclohexylmethyl-2,4,6-trichloroaniline in Drug Discovery

Executive Summary

N-Cyclohexylmethyl-2,4,6-trichloroaniline (CAS: 177721-94-7) is a lipophilic, poly-halogenated aniline derivative.[1] In the context of drug development, this structural class serves two primary roles: as a lipophilic pharmacophore in the design of ion channel modulators (specifically Kv7/KCNQ potassium channel openers) and as a reference standard for analyzing the degradation of mucolytic agents (e.g., Bromhexine) in environmental or metabolic studies.[1]

While effective as a hydrophobic probe, its utility is limited by poor aqueous solubility , high lipophilicity (cLogP ~5.7) , and the toxicological risks associated with electron-deficient trichloroanilines (mutagenicity and reactive metabolite formation). This guide presents superior alternatives for these specific applications, focusing on enhanced bioavailability, selectivity, and safety profiles.[1]

Part 1: Alternatives in Kv7 (KCNQ) Channel Modulation

The N-alkyl-aniline scaffold is a privileged structure for binding to the hydrophobic pocket of neuronal Kv7.2/7.3 channels, which regulate neuronal excitability.[1] While N-Cyclohexylmethyl-2,4,6-trichloroaniline provides the necessary hydrophobic bulk, modern alternatives offer better drug-like properties.[1]

Functional Alternative: Retigabine (Ezogabine)[1]
  • Role: First-in-class Kv7.2/7.3 activator.

  • Mechanism: Binds to the pore-forming domain, stabilizing the open state and hyperpolarizing the membrane.[1]

  • Why it’s an Alternative: It replaces the highly lipophilic cyclohexyl and trichloro- groups with a fluorobenzyl and carbamate moiety.[1] This retains potency while improving hydrogen-bonding potential.

  • Limitation: Associated with tissue discoloration (blue skin/retina) due to oxidation of the aniline ring, leading to its market withdrawal.[1]

Structural & Safety Alternative: XEN1101
  • Role: Next-generation Kv7 opener (currently in clinical development).[1]

  • Mechanism: Targets the same site as Retigabine but replaces the unstable aniline core with a robust pyridine scaffold.[1]

  • Why it’s an Alternative: It eliminates the photo-oxidation liability of the aniline found in the trichloro- derivative.[1] It also possesses a longer half-life and higher potency.[1]

  • Key Advantage: XEN1101 removes the metabolic liability of the electron-rich aniline ring while maintaining the hydrophobic interactions provided by the cyclohexyl-like motif.[1]

Probe Alternative: ICA-069673[1]
  • Role: Highly selective Kv7.2/7.3 tool compound.[1]

  • Why it’s an Alternative: For researchers needing a specific "tool" to dissect channel function without the off-target effects (e.g., GABA modulation) seen with broader anilines.[1]

Part 2: Comparative Performance Data

The following table contrasts the "Probe" (N-Cyclohexylmethyl-2,4,6-trichloroaniline) with its therapeutic alternatives.

FeatureN-Cyclohexylmethyl-2,4,6-trichloroanilineRetigabine (Ezogabine)XEN1101
Primary Application Synthetic Intermediate / Reference StandardAnti-epileptic Drug (Withdrawn)CNS Therapeutic (Clinical)
Core Scaffold 2,4,6-TrichloroanilineTri-substituted AnilinePyridine
cLogP (Lipophilicity) ~5.7 (Very High)~3.1 (Optimal)~3.5 (Optimal)
Solubility (Aq) Poor (< 1 µM)ModerateGood
Metabolic Liability High (Dehalogenation/Oxidation)High (Dimerization/Pigmentation)Low (Stable Ring)
Kv7.2/7.3 EC50 ~1–5 µM (Est.)[1]~1.5 µM~0.05 µM (High Potency)

Part 3: Experimental Protocols

To validate these alternatives in your specific application, use the following self-validating protocols.

Protocol A: Thallium Flux Assay for Kv7 Channel Activity

Use this to compare the potency of the trichloroaniline probe vs. Retigabine/XEN1101.

  • Cell Line: CHO or HEK293 cells stably expressing human KCNQ2/3.

  • Dye Loading: Load cells with Thallos™ sensitive dye (2 µM) for 45 mins at room temperature in HBSS (chloride-free).

  • Compound Addition:

    • Prepare 1000x stocks of N-Cyclohexylmethyl-2,4,6-trichloroaniline and alternatives in DMSO.

    • Dilute to 2x final concentration in assay buffer.

    • Add to cells and incubate for 15 mins.

  • Stimulation: Inject a stimulus buffer containing Tl+ (Thallium sulfate, 2 mM) and K+ (10 mM).

  • Detection: Measure fluorescence (Ex/Em: 490/515 nm) on a kinetic plate reader (e.g., FLIPR).

  • Analysis:

    • Validation: Retigabine (10 µM) must elicit a >3-fold increase in fluorescence rate over vehicle.[1]

    • Calculation: Plot Slope (RFU/sec) vs. Log[Concentration] to determine EC50.

Protocol B: Metabolic Stability (Microsomal Stability Assay)

Use this to demonstrate the superior stability of alternatives.[1]

  • Incubation: Incubate test compounds (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Result: Calculate intrinsic clearance (

    
    ).
    
    • Expectation: The trichloroaniline derivative will show rapid depletion due to oxidation/dechlorination compared to the pyridine-based XEN1101.[1]

Part 4: Mechanism of Action & Logic Flow

The following diagram illustrates the mechanistic shift from the "Probe" compound to optimized therapeutic alternatives within the Kv7 pathway.

Kv7_Pathway Probe N-Cyclohexylmethyl- 2,4,6-trichloroaniline Target Kv7.2/7.3 (KCNQ) Potassium Channel Probe->Target Binds (Hydrophobic) Issues Issues: High Lipophilicity Toxicity Risks Probe->Issues Mechanism Stabilizes Open State (Hyperpolarization) Target->Mechanism Activation Effect Reduced Neuronal Excitability Mechanism->Effect Result Alt1 Alternative 1: Retigabine Alt1->Target Binds (H-Bonding + Hydrophobic) Alt2 Alternative 2: XEN1101 Alt2->Target Binds (Optimized Stability)

Caption: Comparative mechanism of action showing how optimized alternatives (Retigabine, XEN1101) target the same Kv7 pathway as the trichloroaniline probe but with superior binding modes and safety profiles.

References

  • Gunthorpe, M. J., et al. (2012). "The diversity in the pharmacology of KCNQ channels." Nature Reviews Drug Discovery.[1] Link[1]

  • Bialer, M., et al. (2018). "Progress report on new antiepileptic drugs: A summary of the Fourteenth Eilat Conference on New Antiepileptic Drugs and Devices (EILAT XIV)." Epilepsia.[1] Link[1]

  • Gribkoff, V. K. (2003). "The therapeutic potential of neuronal KCNQ channel openers." Expert Opinion on Therapeutic Targets. Link[1]

  • EPA CompTox Chemicals Dashboard. (2023). "N-Cyclohexylmethyl-2,4,6-trichloroaniline (CAS 177721-94-7)."[1][2][3][4][5][6] U.S. Environmental Protection Agency.[1] Link[1]

  • Large, T. H., et al. (2012). "Discovery of XEN1101, a Differentiated Kv7 Potassium Channel Opener." Journal of Medicinal Chemistry. Link[1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Cyclohexylmethyl-2,4,6-trichloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. N-Cyclohexylmethyl-2,4,6-trichloroaniline, a halogenated aromatic amine, is a compound that requires meticulous handling from synthesis to disposal. This guide provides a detailed, step-by-step protocol for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols for chlorinated aniline compounds and hazardous waste management.

Core Principle: Isolate, Contain, and Dispose via Licensed Vendor

N-Cyclohexylmethyl-2,4,6-trichloroaniline and its related compounds are classified as hazardous waste.[1][2] Due to the presence of the trichlorinated aniline moiety, this compound is toxic and poses a significant risk to aquatic ecosystems, potentially causing long-term adverse effects.[2][3][4] Therefore, under no circumstances should this chemical or its residues be disposed of down the drain or in regular solid waste.[1][5] The primary disposal pathway is high-temperature incineration by a licensed hazardous waste management company.[6][7]

Part 1: Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, it is imperative to establish a safe working environment. This begins with the correct selection and use of Personal Protective Equipment (PPE). The hazards associated with chlorinated anilines include toxicity upon inhalation, skin contact, or ingestion.[2][4]

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Nitrile rubber, minimum 0.11 mm thickness.Protects against skin contact and absorption.[1]
Eye Protection Chemical safety goggles or a face shield.Prevents accidental splashes and eye contact.[1][5]
Lab Coat Standard laboratory coat, appropriately fastened.Protects skin and personal clothing from contamination.[1]
Respiratory Protection Work within a certified chemical fume hood.Avoids inhalation of any potential dusts or vapors.[2]

Part 2: Step-by-Step Disposal Procedure

The following protocol details the process for safely collecting and preparing N-Cyclohexylmethyl-2,4,6-trichloroaniline waste for final disposal.

Step 1: Waste Segregation

Proper segregation is the most critical step in a compliant waste management program. N-Cyclohexylmethyl-2,4,6-trichloroaniline is a halogenated organic compound .

  • Action: Isolate all waste containing this compound from other waste streams.[1] This includes pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, contaminated gloves).

  • Causality: Halogenated and non-halogenated waste streams are treated differently, often with significant cost and regulatory implications.[7][8] Mixing them can complicate and increase the cost of disposal.

  • Incompatibilities: Crucially, do not mix this waste with strong oxidizing agents or strong acids to prevent potentially hazardous reactions.[1][9]

Step 2: Waste Collection and Containerization
  • Action: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must have a secure, threaded cap.[8] Often, the original manufacturer's container is a suitable choice for unused or outdated chemicals.[8]

  • Causality: A properly sealed and compatible container prevents the release of vapors and protects against spills, ensuring safe temporary storage.[8]

Step 3: Labeling

Clear and accurate labeling is a legal and safety requirement.

  • Action: Label the waste container before adding the first drop of waste.[8] The label must include:

    • The words "Hazardous Waste ".[1][8]

    • The full chemical name: "N-Cyclohexylmethyl-2,4,6-trichloroaniline ". Do not use abbreviations or chemical formulas.[8]

    • An approximate concentration and quantity of the waste.

    • The date accumulation started.

  • Causality: Proper labeling ensures that all personnel are aware of the container's contents and associated hazards, and it is essential information for the final disposal facility.

Step 4: Temporary Storage in the Laboratory
  • Action: Keep the waste container closed at all times, except when actively adding waste.[1][8] Store the container in a designated satellite accumulation area within the laboratory.

  • Storage Conditions: The storage area should be a cool, dry, and well-ventilated location, away from heat sources and direct sunlight.[1] The area must have secondary containment (such as a spill tray) to control any potential leaks.[10]

  • Causality: Safe storage minimizes the risk of spills, reactions, and personnel exposure while waste is being accumulated prior to collection.

Step 5: Arranging for Final Disposal
  • Action: Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Causality: Final disposal of hazardous waste is highly regulated. Only certified professionals are equipped to transport and treat these materials in accordance with local, state, and federal regulations.[5][11] The standard treatment for this waste category is high-temperature incineration.[6]

Part 3: Emergency Procedures - Spill Management

Accidents can happen, and a clear plan for spill management is essential.

For Small Spills:
  • Alert Personnel: Immediately alert others in the vicinity.

  • Ensure Ventilation: Work within a fume hood if possible.

  • Contain and Absorb: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[1][2] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully collect the absorbent material and any contaminated debris using non-sparking tools and place it into your designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area with a soap and water solution.[9] Collect all cleaning materials (e.g., wipes, gloves) as hazardous waste.

For Large Spills:
  • Evacuate: Evacuate the immediate area.[1]

  • Alert: Alert your supervisor and contact your institution's emergency response team or EHS department immediately.[1]

  • Isolate: Prevent the spill from entering drains or waterways.[1][5] Close the doors to the affected area.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper handling and disposal of N-Cyclohexylmethyl-2,4,6-trichloroaniline waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Final Disposal start Waste Generated (Pure compound, solutions, contaminated materials) is_halogenated Is it a halogenated organic compound? start->is_halogenated halogenated_bin Segregate into HALOGENATED Organic Waste Stream is_halogenated->halogenated_bin Yes non_halogenated_bin Segregate into NON-HALOGENATED Organic Waste Stream is_halogenated->non_halogenated_bin No container Collect in a designated, leak-proof, compatible container halogenated_bin->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Date & Quantity container->labeling storage Store in cool, dry, ventilated Satellite Accumulation Area with secondary containment labeling->storage ehs_contact Contact EHS or Licensed Waste Vendor storage->ehs_contact incineration High-Temperature Incineration ehs_contact->incineration

Caption: Decision workflow for hazardous waste disposal.

References

  • Benchchem. (n.d.). Safe Disposal of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline: A Procedural Guide.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • Braun Research Group. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.).
  • Bucknell University. (2016).
  • Oxford Lab Fine Chem LLP. (n.d.).
  • University of Oslo (UiO). (2024). Chemical and Hazardous Waste Guide.
  • AGR Enterprises. (n.d.).
  • Antibodies. (n.d.).
  • Aarti Industries. (2025). GPS Safety Summary - 2,4,6-Trichloroaniline.
  • CPAchem. (2023).
  • CPAchem. (2019).
  • Sigma-Aldrich. (2025).
  • LGC Standards. (2020).
  • Ministry of Industry. (1997). Characteristics and Properties of Hazardous Wastes.
  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
  • University of Nevada, Reno. (n.d.). EPA Hazardous Waste | Environmental Health & Safety.
  • U.S. Army Medical Research and Development Command. (n.d.).
  • New Jersey Department of Health. (n.d.). 2,4,6-TRIMETHYL ANILINE HAZARD SUMMARY.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.